Casdatifan
Descripción
Propiedades
Número CAS |
2709069-30-5 |
|---|---|
Fórmula molecular |
C21H17F4NO3S |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
(5R,6S,8R)-3,5,6-trifluoro-8-[(1S,2R)-2-fluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl]-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C21H17F4NO3S/c1-30(28,29)17-3-2-11(13-7-16(24)21(27)19(13)17)12-6-15(23)20(25)14-5-10(22)4-9(8-26)18(12)14/h2-5,12,15-16,20-21,27H,6-7H2,1H3/t12-,15+,16-,20-,21-/m1/s1 |
Clave InChI |
KHBHHNNBNHHGPE-QCCZFBHPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Casdatifan (AB521): A Deep Dive into its Mechanism of Action in Clear Cell Renal Cell Carcinoma (ccRCC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casdatifan (AB521) is an investigational, potent, and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α). In clear cell renal cell carcinoma (ccRCC), the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene is a near-universal event, leading to the constitutive activation of HIF-2α. This transcription factor then drives the expression of a multitude of genes implicated in tumorigenesis, including those involved in cell proliferation, angiogenesis, and metabolic reprogramming. This compound is designed to specifically counteract this oncogenic driver by allosterically binding to HIF-2α and preventing its dimerization with HIF-1β, thereby inhibiting the transcription of its target genes. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound in ccRCC, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and processes.
The VHL-HIF Axis: The Central Oncogenic Driver in ccRCC
Under normal oxygen conditions (normoxia), the VHL protein, as part of an E3 ubiquitin ligase complex, recognizes and targets the alpha subunits of HIFs (including HIF-2α) for proteasomal degradation. However, in the vast majority of ccRCC cases, the VHL gene is inactivated through mutation or epigenetic silencing.[1] This abrogation of VHL function leads to the stabilization and accumulation of HIF-2α, even in the presence of oxygen, a state often referred to as "pseudohypoxia".[2]
Accumulated HIF-2α translocates to the nucleus and forms a heterodimer with HIF-1β (also known as ARNT). This complex then binds to hypoxia response elements (HREs) in the promoter regions of a wide array of target genes, driving their transcription.[3] These downstream genes are critically involved in promoting key aspects of cancer progression, including:
-
Angiogenesis: Vascular endothelial growth factor (VEGF)
-
Cell Proliferation and Survival: Cyclin D1, MYC
-
Glucose Metabolism: Glucose transporter 1 (GLUT1)
-
Invasion and Metastasis: Matrix metalloproteinases (MMPs)
This compound's Molecular Mechanism of Action
This compound is an orally bioavailable, allosteric inhibitor of HIF-2α.[1][3] Its mechanism of action can be broken down into the following key steps:
-
Binding to HIF-2α: this compound avidly binds to a hydrophobic pocket within the PAS-B domain of the HIF-2α protein.[4][5][6][7]
-
Conformational Change and Inhibition of Heterodimerization: This binding induces a conformational change in HIF-2α that prevents its crucial heterodimerization with HIF-1β.[3][7]
-
Blockade of DNA Binding and Transcription: By disrupting the formation of the active HIF-2α/HIF-1β complex, this compound effectively blocks its ability to bind to HREs on DNA.[3]
-
Downregulation of Target Gene Expression: The ultimate result is the inhibition of transcription of HIF-2α-dependent pro-tumorigenic genes.[1][3][4]
This targeted approach allows this compound to selectively inhibit the oncogenic signaling driven by HIF-2α while having no activity against HIF-1α, highlighting its specificity.[1][4]
Preclinical Evidence of this compound's Anti-Tumor Activity
In Vitro Studies
This compound has demonstrated potent and selective inhibition of HIF-2α-mediated gene transcription in various cell-based assays.
Table 1: In Vitro Potency of this compound (AB521)
| Assay | Cell Line | Target Gene | IC50 (nM) | Reference |
|---|---|---|---|---|
| HIF-2α Target Gene Expression | Hep3B | EPO | 33 | [4][5] |
| HIF-2α Target Gene Expression | Hep3B | Serpine1/PAI1 | 28 | [4][5] |
| VEGF Protein Secretion | 786-O | VEGF | Potently Inhibited |[4][5] |
Importantly, this compound did not alter the expression of HIF-1α target genes, such as PDK1 and PGK1, confirming its high selectivity for HIF-2α.[4][5]
In Vivo Studies
In preclinical mouse models of human ccRCC, orally administered this compound led to dose-dependent decreases in HIF-2α-associated pharmacodynamic markers and significant regression of established xenograft tumors.[1]
References
- 1. This compound (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arcus Biosciences - First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, this compound, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer [investors.arcusbio.com]
- 3. Facebook [cancer.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. arcusbio.com [arcusbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Preclinical Pharmacology of Casdatifan (AB521): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casdatifan (AB521) is an investigational, orally bioavailable, potent, and selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. HIF-2α is a key oncogenic driver in clear cell renal cell carcinoma (ccRCC) and other malignancies characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, in vitro and in vivo activities, and pharmacokinetic profile based on publicly available data. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical data supporting the clinical development of this compound.
Introduction
Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily mediated by hypoxia-inducible factors (HIFs), which are heterodimeric transcription factors composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT). In normoxic conditions, the α-subunits are hydroxylated by prolyl hydroxylase domain enzymes, leading to their recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation.
In hypoxic conditions or in cancers with VHL mutations (such as ccRCC), HIF-α subunits are stabilized, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of numerous proteins involved in angiogenesis, cell proliferation and survival, metabolism, and metastasis. While both HIF-1α and HIF-2α are implicated in tumorigenesis, HIF-2α has been identified as the primary oncogenic driver in ccRCC.
This compound (AB521) is a next-generation, potent, and selective allosteric inhibitor of HIF-2α. It is designed to block the transcriptional activity of HIF-2α, thereby inhibiting the growth and progression of HIF-2α-driven tumors.
Mechanism of Action
This compound is an allosteric inhibitor that binds with high avidity to a cryptic pocket within the Per-ARNT-Sim (PAS)-B domain of the HIF-2α protein. This binding induces a conformational change in HIF-2α, which prevents its heterodimerization with its partner protein, HIF-1β. By disrupting the formation of the functional HIF-2α/HIF-1β transcriptional complex, this compound effectively blocks the transcription of HIF-2α target genes.
Figure 1: Mechanism of Action of this compound.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through a series of biochemical and cell-based assays.
Binding Affinity and Potency
This compound demonstrates high-affinity binding to the HIF-2α PAS-B domain and potent inhibition of HIF-2α-mediated transcriptional activity.
| Assay Type | Method | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Binding | Thermal Shift Assay | HIF-2α PAS-B Domain | TM∆ | 14.7 °C | [1] |
| Microscale Thermophoresis | HIF-2α PAS-B Domain | KD | 5.4 nM | [1] | |
| Isothermal Calorimetry | HIF-2α PAS-B Domain | KD | 53.6 nM | [1] | |
| Scintillation Proximity Assay | HIF-2α PAS-B Domain | IC50 | 16.5 nM | [1] | |
| Cellular Potency | HIF-2α Luciferase Reporter | 786-O cells | IC50 | 8.2 nM | [1] |
| HIF-2α Luciferase Reporter (in 100% human serum) | 786-O cells | IC50 | 46.5 nM | [1] | |
| VEGF-A Secretion | 786-O cells | IC50 | 28.9 nM | [1] | |
| EPO Gene Expression (qPCR) | Hep3B cells | IC50 | 35.9 nM | [1] | |
| Serpine1 Gene Expression (qPCR) | Hep3B cells | IC50 | 28 nM | [2] |
Table 1: In Vitro Binding Affinity and Potency of this compound.
Selectivity
This compound exhibits high selectivity for HIF-2α over the closely related HIF-1α isoform.
| Assay Type | Cell Line | Target Gene | Parameter | Value | Reference |
| HIF-1α Activity | Hep3B cells | PDK1 (HIF-1α target) | IC50 | >10,000 nM | [1] |
| Hep3B cells | PGK1 (HIF-1α target) | No inhibition observed | - | [2] |
Table 2: In Vitro Selectivity of this compound.
In Vitro ADMET and Safety Pharmacology
This compound has a favorable in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile.
| Parameter | Assay | Result | Reference |
| Metabolic Stability | Human Hepatocytes | CLint = 0.7 µL/min/106 cells | [1] |
| CYP Inhibition | In vitro CYP panel | Minimal potential for direct or time-dependent inhibition | [1] |
| CYP Induction | In vitro assay | Potential to weakly induce CYP3A4 | [3] |
| hERG Inhibition | In vitro assay | No significant inhibitory activity | [1] |
| Off-target Activity | CEREP safety panel screen | No safety-relevant off-target activity | [1] |
Table 3: In Vitro ADMET and Safety Profile of this compound.
Experimental Protocols
Figure 2: Workflow for HIF-2α Luciferase Reporter Assay.
Protocol: 786-O renal adenocarcinoma cells, which have a VHL mutation leading to constitutive HIF-2α activity, are stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple HREs. Cells are seeded in 96- or 384-well plates and treated with a serial dilution of this compound. After an incubation period, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to HIF-2α transcriptional activity, is measured using a luminometer. The IC50 value is determined by plotting the luminescence signal against the drug concentration.
Figure 3: Workflow for VEGF-A Secretion Assay.
Protocol: 786-O cells are cultured and treated with various concentrations of this compound. After incubation, the cell culture supernatant is collected. The concentration of secreted VEGF-A, a key HIF-2α target gene product, is quantified using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit. This sandwich immunoassay uses donor and acceptor beads that come into close proximity when bound to VEGF-A, resulting in a chemiluminescent signal that is proportional to the amount of VEGF-A in the supernatant.
In Vivo Pharmacology
Xenograft Tumor Models
This compound has demonstrated significant anti-tumor activity in mouse xenograft models of human clear cell renal cell carcinoma.
| Cell Line | Tumor Type | Mouse Strain | Dosing Regimen | Outcome | Reference |
| 786-O | Clear Cell Renal Cell Carcinoma (VHL-mutant) | Immunodeficient mice | 3, 30, 100 mg/kg, p.o., q.d. for 50 days | Dose-dependent tumor growth inhibition and regression | [1] |
| A498 | Clear Cell Renal Cell Carcinoma (VHL-mutant) | Immunodeficient mice | 3, 10, 30, 100 mg/kg, p.o., q.d. for 50 days | Dose-dependent tumor growth inhibition and regression | [1] |
Table 4: In Vivo Efficacy of this compound in ccRCC Xenograft Models.
In both the 786-O and A498 xenograft models, oral administration of this compound led to dose-dependent tumor growth inhibition. Notably, at dose levels of 10, 30, and 100 mg/kg, significant tumor regression was observed after 30 days of treatment[1]. This compound also showed favorable combination activity with the tyrosine kinase inhibitor cabozantinib (B823) and the anti-PD-1 antibody zimberelimab in ccRCC xenograft studies[4].
In Vivo Pharmacodynamics
The in vivo pharmacodynamic (PD) activity of this compound has been assessed by measuring the levels of erythropoietin (EPO), a sensitive and specific biomarker of peripheral HIF-2α inhibition.
| Species | Dose | Effect | Reference |
| Mice | Dose-dependent | Decrease in HIF-2α-associated PD markers | [4] |
| Healthy Human Volunteers | Single doses (10-100 mg) and multiple doses (15-50 mg QD) | Dose- and concentration-dependent reduction in serum EPO (41% to 85%) | [5] |
| Cancer Patients | 20 mg to 150 mg QD | Significant decline in EPO levels (mean maximum reduction up to ~80%) | [6] |
Table 5: In Vivo Pharmacodynamic Effects of this compound.
Experimental Protocols
Figure 4: Workflow for ccRCC Xenograft Efficacy Study.
Protocol: 786-O or A498 human ccRCC cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID). Once tumors reach a specified volume, mice are randomized into treatment groups. This compound is formulated in an appropriate vehicle and administered orally once daily at various dose levels. Tumor volumes are measured periodically using calipers, and animal body weights are monitored as a measure of general toxicity. At the end of the study, tumors and blood samples can be collected for further analysis of pharmacodynamic markers and drug exposure.
Preclinical Pharmacokinetics
This compound exhibits a favorable pharmacokinetic (PK) profile across preclinical species, characterized by low to moderate clearance and good oral bioavailability[1][7]. While a detailed table of specific PK parameters is not publicly available, the collective data supports its suitability for once-daily oral dosing.
| Species | Clearance | Oral Bioavailability | Key Features | Reference |
| Mouse | Low to Moderate | Good | Favorable PK profile | [1] |
| Rat | Low to Moderate | Good | Favorable PK profile; IV vehicle: DMAC:Ethanol:Propylene Glycol:Saline (10:10:30:50); PO vehicle: PEG400/VitE TPGS (95:5) | [1][2] |
| Dog | Low to Moderate | Good | Favorable PK profile; IV vehicle: DMA/PG/water (1:1:1); PO vehicle: PEG400/VitE TPGS (95:5) | [1][2] |
Table 6: Summary of Preclinical Pharmacokinetic Properties of this compound.
Preclinical Toxicology
In 28-day repeat-dose toxicology studies conducted under Good Laboratory Practice (GLP) conditions, this compound was well-tolerated in both rats and dogs[3][6]. Effects on male reproductive organs (testes and epididymis) were noted in rats, a finding consistent with other HIF-2α inhibitors. No effects on female reproductive organs were observed in rats or dogs in studies up to 13 weeks in duration[3].
Conclusion
The preclinical data for this compound (AB521) demonstrate that it is a potent, selective, and orally bioavailable inhibitor of HIF-2α. It effectively inhibits HIF-2α transcriptional activity in vitro and demonstrates significant, dose-dependent anti-tumor efficacy in preclinical models of clear cell renal cell carcinoma. Its pharmacodynamic effect is readily monitored through the biomarker erythropoietin. This compound possesses a favorable pharmacokinetic and safety profile in preclinical species, which has supported its advancement into clinical trials for the treatment of ccRCC and other advanced solid tumors.
References
- 1. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 56 Clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Confirms Best-in-class Potential of this compound (AB521), a Small Molecule Inhibitor of HIF-2α Being Developed in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AP521 | 151227-08-6 | Benchchem [benchchem.com]
- 5. arcusbio.com [arcusbio.com]
- 6. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arcus Biosciences - New Data Demonstrated Best-in-Class Potential for this compound, a HIF-2a Inhibitor, in Patients with Metastatic Kidney Cancer [investors.arcusbio.com]
Casdatifan: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casdatifan (formerly AB521) is a novel, orally bioavailable small molecule inhibitor of Hypoxia-Inducible Factor-2 alpha (HIF-2α), a key transcription factor implicated in the pathogenesis of clear cell renal cell carcinoma (ccRCC) and other solid tumors. Developed by Arcus Biosciences, this compound has demonstrated a promising efficacy and manageable safety profile in clinical trials, positioning it as a potential best-in-class agent. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and ongoing research.
Introduction: The Rationale for HIF-2α Inhibition
Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). In the majority of clear cell renal cell carcinomas, a mutation in the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive activation of HIF-2α, even in normal oxygen conditions.[1][2][3] This sustained HIF-2α activity drives the expression of numerous genes involved in tumor growth, proliferation, and angiogenesis.[4][5] Consequently, the targeted inhibition of HIF-2α represents a highly rational therapeutic strategy for this malignancy.
Discovery and Preclinical Development
The development of this compound stemmed from a focused effort to identify a potent and selective HIF-2α inhibitor with optimized pharmacokinetic properties.[6][7]
Lead Optimization and In Vitro Characterization
Through a pharmacophore mapping and structure-based design approach, a novel series of small molecule HIF-2α inhibitors was identified.[6] Extensive interrogation of structure-activity relationships and pharmacokinetic trends led to the discovery of this compound.[6] In vitro studies demonstrated that this compound avidly binds to the PAS-B domain of HIF-2α, potently blocking its ability to mediate gene transcription in cancer cells, endothelial cells, and M2-polarized macrophages.[2][6] Notably, this compound exhibited high selectivity for HIF-2α over HIF-1α and did not show off-target cytotoxicity.[2]
In Vivo Pharmacology
Oral administration of this compound to mice bearing human ccRCC xenograft tumors resulted in dose-dependent decreases in HIF-2α-associated pharmacodynamic markers and significant tumor regression.[2] Preclinical studies also showed that this compound combines favorably with the standard-of-care tyrosine kinase inhibitor cabozantinib (B823) and the anti-PD-1 antibody zimberelimab in ccRCC xenograft models.[2]
Mechanism of Action
This compound functions as an allosteric inhibitor of HIF-2α.[2] Under normal oxygen conditions, the VHL protein targets the alpha subunits of HIFs for proteasomal degradation. In VHL-deficient ccRCC, HIF-2α accumulates and translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. This compound disrupts this process by binding to a pocket within the PAS-B domain of HIF-2α, which prevents its heterodimerization with HIF-1β. This blockade of the HIF-2α/HIF-1β complex formation inhibits the transcription of downstream target genes essential for tumor progression.
Clinical Development
This compound has been evaluated in several clinical trials, primarily in patients with advanced clear cell renal cell carcinoma.
Phase 1/1b ARC-20 Study (NCT05536141)
The ARC-20 study is a Phase 1/1b open-label, dose-escalation and expansion study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as monotherapy and in combination with other agents in patients with advanced solid tumors, including ccRCC.[8][9][10][11]
Experimental Protocol: ARC-20 Dose Escalation and Expansion
-
Study Design: The trial followed a 3+3 dose-escalation design with a 21-day dose-limiting toxicity (DLT) window.[10]
-
Patient Population: Patients with advanced ccRCC and other solid tumors with at least one measurable lesion by RECIST 1.1 criteria and acceptable organ and bone marrow function.[10][11]
-
Dose Escalation Cohorts: this compound was evaluated at doses ranging from 20 mg once daily to 200 mg once daily.[10]
-
Dose Expansion Cohorts: Patients with second-line or later ccRCC were enrolled in cohorts receiving 50 mg twice daily, 50 mg once daily, 100 mg once daily, and 150 mg once daily.[8][10][12]
-
Primary Endpoints: Safety, adverse events (AEs), and DLTs.[11]
-
Secondary Endpoints: Objective response rate (ORR) and pharmacokinetics.[11]
Clinical Efficacy Data from ARC-20 (Monotherapy in ccRCC)
| Metric | 100 mg QD Cohort (n=31) | Pooled Analysis (n=121) |
| Confirmed Objective Response Rate (ORR) | 35%[8][13] | 31%[8][9] |
| Median Progression-Free Survival (mPFS) | Not Reached[8][13] | 12.2 months[8][13] |
| 12-month Progression-Free Survival (PFS) Rate | 60%[8] | 50%[8] |
| 18-month Progression-Free Survival (PFS) Rate | Not Estimable[8] | 43%[8] |
| Disease Control Rate (DCR) | 84%[9] | 81%[5][9] |
| Median Time to Response | 2.6 months[9] | 2.8 months[9] |
Safety and Tolerability
This compound has demonstrated a manageable safety profile across all dose levels.[8][13] The most common treatment-emergent adverse events (TEAEs) were anemia and fatigue.[11] Grade 3 or higher AEs included anemia and hypoxia.[12] Treatment discontinuation due to adverse events was infrequent.[12][13]
Combination Therapy and Future Directions
Given its manageable safety profile, this compound is being investigated in combination with other anticancer agents.[7] The ARC-20 study includes a cohort evaluating this compound in combination with cabozantinib.[14]
Planned Phase 3 PEAK-1 Study (NCT07011719)
Arcus Biosciences is planning a Phase 3 trial, PEAK-1, to evaluate this compound in combination with cabozantinib versus cabozantinib alone in patients with metastatic ccRCC previously treated with anti-PD-1 therapy.[11][15] The primary endpoint of this study will be progression-free survival.[11][16]
Conclusion
This compound is a promising, potent, and selective HIF-2α inhibitor with a favorable pharmacokinetic and safety profile. Early clinical data have demonstrated encouraging anti-tumor activity in heavily pretreated patients with clear cell renal cell carcinoma. Ongoing and planned studies will further delineate the role of this compound, both as a monotherapy and in combination with other agents, in the treatment of ccRCC and potentially other HIF-2α-driven malignancies. The development of this compound represents a significant advancement in the targeted therapy of kidney cancer.
References
- 1. arcusbio.com [arcusbio.com]
- 2. This compound (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actionkidneycancer.org [actionkidneycancer.org]
- 4. New Data Demonstrated Best-in-Class Potential for this compound, a HIF-2a Inhibitor, in Patients with Metastatic Kidney Cancer - BioSpace [biospace.com]
- 5. First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, this compound, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer - BioSpace [biospace.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. arcusbio.com [arcusbio.com]
- 8. urologytimes.com [urologytimes.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Arcus Biosciences - Arcus Biosciences Presents New Data for its HIF-2a Inhibitor this compound and Discloses First Inflammation Programs at Investor Event [investors.arcusbio.com]
- 14. First Clinical Data for Arcus Biosciences' HIF-2a Inhibitor this compound Demonstrates Promising Activity and Tumor Shrinkage in Metastatic Kidney Cancer [synapse.patsnap.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Arcus Kidney Cancer Drug this compound Advances to Challenge Merck’s Welireg - BioSpace [biospace.com]
The Role of HIF-2α in Clear Cell Renal Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clear cell renal cell carcinoma (ccRCC), the most prevalent subtype of kidney cancer, is fundamentally a disease of metabolic dysregulation, frequently driven by the aberrant activation of the hypoxia-inducible factor 2α (HIF-2α). The inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, a hallmark of ccRCC, leads to the stabilization and accumulation of HIF-2α, which in turn transcriptionally activates a cascade of genes promoting tumorigenesis. This technical guide provides an in-depth exploration of the central role of HIF-2α in ccRCC, detailing the underlying molecular mechanisms, key signaling pathways, and its validation as a therapeutic target. We present quantitative data from seminal preclinical and clinical studies, detailed experimental protocols for investigating HIF-2α, and visual representations of the critical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
The VHL/HIF-2α Signaling Axis: The Core of ccRCC Pathogenesis
Under normal oxygen conditions (normoxia), the VHL protein (pVHL) acts as the substrate recognition component of an E3 ubiquitin ligase complex. It binds to the alpha subunits of HIFs (HIF-1α and HIF-2α), which are hydroxylated by prolyl hydroxylases (PHDs), targeting them for proteasomal degradation.[1][2] In the majority of ccRCC cases, biallelic inactivation of the VHL gene disrupts this process.[3] This leads to the constitutive stabilization and accumulation of HIF-α subunits, even in the presence of oxygen, a state often referred to as "pseudohypoxia".[1][4]
While both HIF-1α and HIF-2α are stabilized, HIF-2α is considered the primary oncogenic driver in ccRCC.[5][6] In contrast, HIF-1α may even have tumor-suppressive functions in this context.[5] Stabilized HIF-2α translocates to the nucleus and forms a heterodimer with HIF-1β (also known as ARNT).[4][7] This complex then binds to hypoxia response elements (HREs) in the promoter regions of a multitude of target genes, driving their transcription.[7]
The downstream targets of HIF-2α are critically involved in various aspects of cancer progression, including:
-
Angiogenesis: Upregulation of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) promotes the formation of new blood vessels, supplying the tumor with essential nutrients and oxygen.[1][2][5]
-
Cell Proliferation and Survival: Activation of genes such as CCND1 (encoding Cyclin D1), transforming growth factor-alpha (TGF-α), and c-Myc promotes cell cycle progression and inhibits apoptosis.[1][2]
-
Metabolic Reprogramming: HIF-2α orchestrates a shift in cellular metabolism, for instance by upregulating the glucose transporter GLUT1, to support the high metabolic demands of cancer cells.[2]
-
Invasion and Metastasis: Upregulation of genes like CXCR4 facilitates tumor cell migration and the establishment of distant metastases.[1]
Caption: The VHL/HIF-2α signaling pathway in normoxia versus ccRCC.
Quantitative Data on HIF-2α in ccRCC
The central role of HIF-2α in ccRCC is supported by a substantial body of quantitative evidence, from its expression levels in patient tumors to the clinical efficacy of its inhibitors.
Table 1: HIF-2α Expression in ccRCC
| Parameter | Finding | Reference |
| Nuclear HIF-2α Protein Expression | Significantly higher in ccRCC tissues compared to non-ccRCC tissues.[8] | [8] |
| Correlation with Tumor Stage | Nuclear HIF-2α expression is associated with advanced T stage and larger tumor size.[8] | [8] |
| Prognostic Significance | High HIF-2α mRNA expression has been associated with improved overall survival in some cohorts.[9] | [9] |
| Prevalence of High Expression | Positive HIF-2α protein expression was observed in 33.9% of a localized ccRCC cohort.[10] | [10] |
Table 2: Clinical Efficacy of HIF-2α Inhibitors in Advanced ccRCC
| Drug | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| Belzutifan (B610325) (MK-6482) | LITESPARK-001 (Phase I/II) | Previously treated ccRCC (N=55) | 25% | 80% | 14.5 months | [11][12][13][14] |
| PT2385 | Phase I | Previously treated ccRCC (N=51) | 14% (2% CR, 12% PR) | 66% (CR+PR+SD) | Not Reported | [15][16][17][18][19] |
CR: Complete Response, PR: Partial Response, SD: Stable Disease
Experimental Protocols for Studying HIF-2α in ccRCC
Robust and reproducible experimental methodologies are crucial for advancing our understanding of HIF-2α's role in ccRCC and for the development of novel therapeutics. Below are detailed protocols for key experiments.
Western Blotting for HIF-2α Detection
This protocol is for detecting HIF-2α protein levels in ccRCC cell lines (e.g., 786-O, A498).
Materials:
-
ccRCC cell lines (e.g., 786-O, which is VHL-deficient and expresses high levels of HIF-2α)
-
RIPA Lysis and Extraction Buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-2α
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-40 µg) and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-2α antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Caption: A streamlined workflow for Western Blot analysis of HIF-2α.
Luciferase Reporter Assay for HIF-2α Transcriptional Activity
This assay measures the ability of HIF-2α to activate gene transcription from a hypoxia response element (HRE).
Materials:
-
ccRCC cell line (e.g., 786-O)
-
Luciferase reporter plasmid containing multiple HREs upstream of a minimal promoter driving firefly luciferase expression (HRE-luc).
-
Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
Transfection reagent.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed 786-O cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the HRE-luc reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment (Optional):
-
If testing the effect of a compound (e.g., a HIF-2α inhibitor), add the compound to the media 24 hours post-transfection at various concentrations.
-
-
Cell Lysis:
-
After 24-48 hours of incubation (post-transfection or post-treatment), wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.
-
Add the Stop & Glo® Reagent (to quench the firefly signal and activate Renilla luciferase) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity between different treatment groups.
-
Orthotopic ccRCC Xenograft Mouse Model
This in vivo model recapitulates the tumor microenvironment more accurately than subcutaneous models.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice).
-
ccRCC cell line (e.g., 786-O) stably expressing a reporter like luciferase for in vivo imaging.
-
Matrigel or similar basement membrane matrix.
-
Surgical instruments.
-
Anesthesia.
-
In vivo imaging system (for luciferase-expressing cells).
Procedure:
-
Cell Preparation:
-
Harvest 786-O cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio) at a concentration of 1-5 x 10^6 cells per 50 µL. Keep the cell suspension on ice.
-
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small flank incision to expose the kidney.
-
Gently exteriorize the kidney and inject the cell suspension under the renal capsule using a fine-gauge needle.
-
Return the kidney to the abdominal cavity and close the incision with sutures or surgical clips.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth over time using non-invasive in vivo imaging (if using luciferase-expressing cells) or by ultrasound.
-
-
Therapeutic Intervention:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the therapeutic agent (e.g., HIF-2α inhibitor) and vehicle control according to the desired dosing schedule.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Measure tumor weight and volume.
-
Process the tumors for further analysis, such as immunohistochemistry for HIF-2α and its target genes, or for Western blotting.
-
HIF-2α Inhibitors: A New Paradigm in ccRCC Treatment
The validation of HIF-2α as a key oncogenic driver in ccRCC has led to the development of a new class of targeted therapies. These small molecule inhibitors are designed to specifically disrupt the function of HIF-2α.
The mechanism of action of these inhibitors, such as the FDA-approved drug Belzutifan (MK-6482), involves binding to a ligandable pocket within the PAS-B domain of the HIF-2α subunit.[7][20][21] This binding induces a conformational change in HIF-2α that prevents its heterodimerization with HIF-1β.[7] Without forming this essential complex, HIF-2α cannot bind to HREs, and the transcription of its downstream target genes is blocked.[7][22]
Caption: Mechanism of action of HIF-2α inhibitors like Belzutifan.
The clinical success of Belzutifan has ushered in a new era for the treatment of ccRCC, offering a novel therapeutic strategy that directly targets the core oncogenic driver of the disease. Ongoing research is focused on exploring the use of HIF-2α inhibitors in combination with other therapies and in earlier lines of treatment.
Conclusion and Future Directions
HIF-2α is unequivocally a central player in the pathogenesis of clear cell renal cell carcinoma. Its stabilization due to VHL inactivation drives a transcriptional program that promotes tumor growth, angiogenesis, and metabolic reprogramming. The development and clinical success of HIF-2α inhibitors have not only provided a new therapeutic option for patients but have also further validated the critical role of this transcription factor in ccRCC.
Future research will likely focus on several key areas:
-
Mechanisms of Resistance: Understanding how tumors develop resistance to HIF-2α inhibitors is crucial for developing strategies to overcome it.
-
Combination Therapies: Investigating the synergistic effects of HIF-2α inhibitors with other targeted therapies and immunotherapies holds great promise.
-
Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to HIF-2α inhibition will be essential for personalizing treatment.
-
Expanding to Other Cancers: Given the role of hypoxia and HIF signaling in other malignancies, the therapeutic potential of HIF-2α inhibitors beyond ccRCC is an active area of investigation.
This technical guide provides a solid foundation for researchers and drug developers working on HIF-2α in the context of ccRCC. The provided data, protocols, and diagrams are intended to be valuable resources to support ongoing efforts to further elucidate the biology of this critical pathway and to develop more effective treatments for this challenging disease.
References
- 1. jkcvhl.com [jkcvhl.com]
- 2. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VHL and HIF at the Center of RCC Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression of HIF‑α and their association with clinicopathological parameters in clinical renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9: Characterizing carbonic anhydrase 9 and HIF-2α RNA expression in clear cell renal cell carcinoma (ccRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-inducible factor 2α protein and mRNA expression correlate with histomorphological features in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. onclive.com [onclive.com]
- 13. Phase I LITESPARK-001 study of belzutifan for advanced solid tumors: Extended 41-month follow-up in the clear cell renal cell carcinoma cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. actionkidneycancer.org [actionkidneycancer.org]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. researchgate.net [researchgate.net]
- 19. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arcusbio.com [arcusbio.com]
- 21. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What are the therapeutic applications for HIF-2α inhibitors? [synapse.patsnap.com]
In Vitro Characterization of Casdatifan (AB521): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casdatifan (AB521) is a novel, potent, and selective small-molecule allosteric inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, binding affinity, and cellular activity. The information presented is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and drug discovery. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction
Hypoxia-inducible factor 2α (HIF-2α) is a critical mediator of cellular adaptation to low oxygen conditions and a key oncogenic driver in various cancers, most notably in clear cell renal cell carcinoma (ccRCC).[1][2] In ccRCC, inactivating mutations of the von Hippel-Lindau (VHL) tumor suppressor gene lead to the constitutive stabilization and accumulation of HIF-2α, even in normoxic conditions, a state referred to as "pseudohypoxia".[2][3] This accumulation drives the transcription of numerous genes involved in tumorigenesis, including those promoting angiogenesis, cell proliferation, and metabolic reprogramming.[2]
This compound is an orally bioavailable small molecule designed to specifically target and inhibit the transcriptional activity of HIF-2α.[2][4] Its development represents a promising therapeutic strategy for HIF-2α-driven malignancies. This document outlines the key in vitro studies that have defined the pharmacological profile of this compound.
Mechanism of Action: Allosteric Inhibition of HIF-2α
This compound functions as an allosteric inhibitor of HIF-2α.[1][2] It selectively binds to a pocket within the PAS-B domain of the HIF-2α protein.[4][5] This binding event induces a conformational change that prevents the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2][5] The formation of the HIF-2α/ARNT complex is a prerequisite for its binding to hypoxia-response elements (HREs) in the promoter regions of target genes.[2] By disrupting this critical protein-protein interaction, this compound effectively blocks the transcription of pro-oncogenic genes.[2]
References
- 1. This compound (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Arcus Biosciences - First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, this compound, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer [investors.arcusbio.com]
- 4. Arcus Biosciences describes discovery, discloses structure of AB-521 | BioWorld [bioworld.com]
- 5. Discovery and optimization of tetrahydroquinoline-based HIF-2α inhibitors: Progress toward the discovery of clinical candidate AB521 (this compound) | Poster Board #528 - American Chemical Society [acs.digitellinc.com]
Casdatifan: A Technical Analysis of its Mechanism and Impact on the Tumor Microenvironment
Executive Summary
Casdatifan (also known as AB521) is an investigational, potent, and selective small-molecule inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α). HIF-2α is a key transcription factor that drives tumorigenesis in clear cell renal cell carcinoma (ccRCC) by promoting gene expression that supports tumor growth, proliferation, angiogenesis, and survival.[1][2][3] In the majority of ccRCC cases, genetic abnormalities in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the stabilization and accumulation of HIF-2α, creating a state of "pseudohypoxia" where oncogenic pathways are continuously active.[1][3][4] this compound is designed to directly counter this by disrupting HIF-2α's ability to form a transcriptional complex, thereby inhibiting downstream oncogenic signaling. Preclinical models have demonstrated significant anti-tumor activity, and clinical trials have shown promising efficacy and a manageable safety profile in heavily pretreated patients with metastatic ccRCC.[1][4][5][6] This document provides a detailed overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.
Mechanism of Action: Inhibition of the HIF-2α Pathway
The central mechanism of this compound is the disruption of the HIF-2α transcriptional pathway. Under normal oxygen conditions, the VHL protein targets HIF-2α for proteasomal degradation. However, in hypoxic tumor microenvironments or in cells with VHL mutations, HIF-2α is stabilized.[1][4] The stabilized HIF-2α protein translocates to the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[7] This HIF-2α/ARNT complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[7]
This compound is a potent, allosteric inhibitor that avidly binds to a pocket within the PAS-B domain of the HIF-2α subunit.[1][2][4][8] This binding event prevents the conformational changes necessary for HIF-2α to heterodimerize with ARNT, effectively blocking the formation of the active transcriptional complex.[7][9] Consequently, the expression of a wide array of pro-tumorigenic genes is suppressed, leading to reduced tumor cell proliferation, survival, and angiogenesis.[3][10]
Preclinical Evidence and Effects on the Tumor Microenvironment
Preclinical studies have established the potency, selectivity, and in vivo anti-tumor activity of this compound.
In Vitro Potency and Selectivity
This compound potently inhibits HIF-2α-mediated gene transcription. In cellular assays using Hep3B hepatocellular carcinoma cells, this compound selectively inhibited the expression of HIF-2α target genes, such as Erythropoietin (EPO) and Serpine1, without affecting HIF-1α target genes like PDK1 and PGK1, demonstrating high selectivity.[8] It also potently inhibited the secretion of Vascular Endothelial Growth Factor (VEGF-A), a critical pro-angiogenic factor, from 786-O ccRCC cells.[2] This direct impact on VEGF-A provides a clear mechanism for this compound's anti-angiogenic effects within the tumor microenvironment.
| Assay / Cell Line | Target | Result (IC₅₀) | Reference |
| HIF-2α Luciferase Reporter (786-O) | HIF-2α Transcription | 8.2 nM | [2] |
| HIF-2α Luciferase Reporter (786-O, 100% human serum) | HIF-2α Transcription | 46.5 nM | [2] |
| VEGF-A Secretion (786-O) | VEGF-A Protein | 28.9 nM | [2] |
| qPCR (Hep3B) | EPO Gene Expression | 35.9 nM | [2] |
| qPCR (Hep3B) | Serpine1 Gene Expression | 28 nM | [8] |
| qPCR (Hep3B) | PDK1 Gene Expression (HIF-1α target) | >10,000 nM | [2] |
In Vivo Anti-Tumor Activity
In mouse xenograft models using human ccRCC cell lines (786-O and A498), oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition and regression.[4][6][8] Furthermore, studies have shown that combining this compound with the tyrosine kinase inhibitor (TKI) cabozantinib (B823) leads to enhanced anti-tumor activity compared to either agent alone, providing a strong rationale for clinical combination strategies.[6][8] While specific quantitative data on TME changes from these studies is not publicly available, the known functions of HIF-2α targets like VEGF strongly suggest that this compound's anti-tumor activity is mediated, at least in part, by modulating the tumor microenvironment through the inhibition of angiogenesis.[3][7] Additionally, preclinical research has indicated that this compound can inhibit HIF-2α-mediated transcription in M2-polarized macrophages, suggesting a potential role in modulating the immune-suppressive myeloid compartment of the TME.[11]
Clinical Evidence: The ARC-20 Study
The primary source of clinical data for this compound comes from the Phase 1/1b ARC-20 study (NCT05536141), which evaluated the drug in heavily pretreated patients with metastatic ccRCC who had progressed on prior anti-PD-1 and TKI therapies.[1][5]
Clinical Efficacy
This compound monotherapy demonstrated promising clinical activity.[1][5] In the 100 mg once-daily dose cohort, the drug achieved a high objective response rate and a durable disease control rate, with a rapid median time to response.[1][6] The median progression-free survival (mPFS) in this cohort had not been reached at a median follow-up of one year, indicating durable benefit.[5][6] A pooled analysis across all monotherapy cohorts confirmed these findings, showing a median PFS of over a year.[5][9]
| Endpoint | 100 mg QD Cohort (n=31-32) | Pooled Monotherapy Cohorts (n=121) | Reference |
| Confirmed Objective Response Rate (ORR) | 35% | 31% | [5][6] |
| Disease Control Rate (DCR) | 81.3% - 84% | 81% | [1][6] |
| Median Time to Response | 2.6 - 2.8 months | 2.8 months | [6] |
| Median Progression-Free Survival (mPFS) | Not Reached (at 12.4 mo. follow-up) | 12.2 months | [5][9] |
| 12-Month PFS Rate (Estimated) | 60% | 50% | [5] |
Safety and Tolerability
This compound has demonstrated an acceptable and manageable safety profile.[1][10] The most common treatment-emergent adverse events (TEAEs) of Grade 3 or higher were on-target effects related to HIF-2α inhibition, primarily anemia and hypoxia.[9][12] These events were generally manageable, and treatment discontinuation due to adverse events was infrequent.[6][9]
| Adverse Event (Grade ≥3) | Frequency (Pooled Analysis, n=121) | Reference |
| Anemia | 41% | [9] |
| Hypoxia | 11% | [9] |
| Treatment Discontinuation due to TEAEs | 9% | [6][9] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the general protocols for key preclinical assays used to characterize this compound.
HIF-2α Target Gene Expression Analysis (qPCR)
This assay measures the potency of this compound in inhibiting the transcription of HIF-2α target genes in a cellular context.
-
Cell Culture: Hep3B cells, which endogenously express HIF-1α and HIF-2α, are cultured in standard medium.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with a serial dilution of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO).
-
Hypoxic Induction: Following drug treatment, the plates are placed in a hypoxic chamber (e.g., 1% O₂) for a set duration (e.g., 16 hours) to induce HIF-α stabilization and activity.[8]
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using the synthesized cDNA, specific primers for HIF-2α target genes (e.g., EPO, SERPINE1), HIF-1α target genes for selectivity (PDK1, PGK1), and a housekeeping gene for normalization (e.g., HPRT1).[8]
-
Data Analysis: The relative expression of target genes is calculated using the comparative Cₜ (ΔΔCₜ) method. IC₅₀ values are determined by plotting the percent inhibition of gene expression against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor efficacy of this compound in an animal model.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of human ccRCC cells (e.g., 1-10 x 10⁶ cells of 786-O or A498) in a suitable medium (like Matrigel) is injected subcutaneously into the flank of each mouse.[13]
-
Tumor Establishment: Tumors are allowed to grow until they reach a predetermined average volume (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.[13]
-
Randomization and Treatment: Mice are randomized into cohorts to receive either vehicle control or this compound at various dose levels. The drug is typically formulated for oral gavage and administered once daily.[13]
-
Monitoring: Tumor dimensions and mouse body weights are measured regularly (e.g., 2-3 times per week) to monitor efficacy and toxicity, respectively.[13]
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified maximum size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between the treated and vehicle groups. Tumors may be excised at the end of the study for pharmacodynamic biomarker analysis (e.g., qPCR for target gene expression or immunohistochemistry for TME markers).[13]
Conclusion and Future Directions
This compound is a potent and selective HIF-2α inhibitor with a well-defined mechanism of action that directly targets a core oncogenic driver in clear cell renal cell carcinoma. By disrupting the HIF-2α/ARNT transcriptional complex, this compound blocks the expression of genes essential for tumor growth and angiogenesis. Preclinical data confirm its in vitro potency and in vivo efficacy, while Phase 1/1b clinical data from the ARC-20 study demonstrate meaningful anti-tumor activity and a manageable safety profile in a heavily pretreated patient population.[1][4][5]
The impact of this compound on the tumor microenvironment, particularly its anti-angiogenic effects via VEGF inhibition and potential modulation of immune cells, is a key component of its therapeutic activity. Future research will likely focus on further elucidating these TME effects and exploring rational combination strategies. Ongoing and planned clinical trials are evaluating this compound in combination with TKIs (cabozantinib) and immunotherapy agents (anti-PD-1/CTLA-4), aiming to expand its utility across different lines of therapy in ccRCC and potentially other solid tumors characterized by a hypoxic microenvironment.[1][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Arcus Biosciences describes discovery, discloses structure of AB-521 | BioWorld [bioworld.com]
- 3. First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, this compound, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. jkcvhl.com [jkcvhl.com]
- 8. arcusbio.com [arcusbio.com]
- 9. Pharmacokinetics, pharmacodynamics and safety of this compound, a novel hypoxia‐inducible factor‐2α inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. actionkidneycancer.org [actionkidneycancer.org]
The Pharmacokinetics and Oral Bioavailability of Oseltamivir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oseltamivir (B103847) phosphate (B84403) is an ethyl ester prodrug that is effectively used for the treatment and prophylaxis of influenza A and B virus infections. Following oral administration, it is readily absorbed and extensively hydrolyzed by hepatic esterases to its active metabolite, oseltamivir carboxylate. This active form is a potent and selective inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. This guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of oseltamivir and its active metabolite, oseltamivir carboxylate, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.
Mechanism of Action
Oseltamivir exerts its antiviral effect by inhibiting the neuraminidase enzyme on the surface of the influenza virus.[1][2] Neuraminidase is essential for cleaving sialic acid residues on the host cell surface, a process necessary for the release of newly formed virions.[3][4] Oseltamivir carboxylate, a transition-state analogue of sialic acid, binds to the active site of the neuraminidase enzyme, preventing it from cleaving these residues.[2][4] This action results in the aggregation of new virus particles on the host cell surface, limiting their release and spread to other cells.[3][4]
Mechanism of action of Oseltamivir Carboxylate.
Pharmacokinetics
Oseltamivir is administered as a prodrug, oseltamivir phosphate, which is rapidly absorbed from the gastrointestinal tract and converted to the active metabolite, oseltamivir carboxylate.[1][5][6]
Absorption and Bioavailability
Following oral administration, oseltamivir is well-absorbed, with at least 75% of the dose reaching systemic circulation as oseltamivir carboxylate.[1][6] The absolute oral bioavailability of oseltamivir carboxylate is approximately 80%.[5][7] Peak plasma concentrations of the active metabolite are typically reached within 3 to 4 hours.[5] Co-administration with food does not significantly affect the bioavailability of oseltamivir carboxylate.[1]
Distribution
The volume of distribution of oseltamivir carboxylate at steady-state is approximately 23 to 26 liters in humans, which is equivalent to the volume of extracellular body fluid.[1][7] This allows for wide distribution to sites of influenza virus infection.[1] Plasma protein binding of oseltamivir is about 42%, while its active metabolite, oseltamivir carboxylate, has negligible binding of approximately 3%.[1][8]
Metabolism
Oseltamivir is extensively metabolized by esterases located predominantly in the liver to form oseltamivir carboxylate.[1][8] The exposure to the prodrug is less than 5% of the exposure to the active metabolite.[1][3] Oseltamivir carboxylate does not undergo further metabolism.[1] Oseltamivir and its active metabolite do not interact with cytochrome P450 enzymes.[2][5]
Excretion
Absorbed oseltamivir is primarily eliminated through its conversion to oseltamivir carboxylate, which is then excreted in the urine.[6] Over 90% of an oral dose is eliminated as oseltamivir carboxylate through renal excretion.[2][8] The elimination half-life of oseltamivir is 1 to 3 hours, while the half-life of oseltamivir carboxylate is 6 to 10 hours.[1][2][8] Renal clearance of oseltamivir carboxylate exceeds the glomerular filtration rate, indicating that active tubular secretion contributes to its elimination.[5][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of oseltamivir and its active metabolite, oseltamivir carboxylate, in humans.
Table 1: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Healthy Adults Following Oral Administration of 75 mg Oseltamivir Phosphate.
| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) | Reference(s) |
| Cmax (ng/mL) | 65 | 348 | [1] |
| AUC0-12h (ng·h/mL) | 112 | 2719 | [1] |
| Tmax (hours) | Not specified | 3 - 4 | [5][8] |
| Half-life (hours) | 1 - 3 | 6 - 10 | [1][2][8] |
| Oral Bioavailability | Low (<5% as prodrug) | ~80% | [1][5][7] |
| Protein Binding | 42% | 3% | [1][2][8] |
| Volume of Distribution (L) | Not specified | 23 - 26 | [1][2][7] |
| Renal Clearance (L/h) | Not specified | 18.8 | [1] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from various clinical and nonclinical studies. The general methodologies employed in these studies are outlined below.
Human Pharmacokinetic Studies
A typical experimental workflow for a human pharmacokinetic study of oseltamivir is as follows:
A typical workflow for a human pharmacokinetic study.
-
Study Population: Studies are typically conducted in healthy adult volunteers, but also include specific populations such as the elderly, children, and individuals with renal impairment.[9]
-
Drug Administration: Oseltamivir phosphate is administered orally as capsules or a reconstituted powder for suspension. Doses in studies have ranged from single doses to multiple doses over several days.[9][10]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile.[11] Urine samples are also collected over specified intervals to determine the extent of renal excretion.[11]
-
Bioanalytical Method: The concentrations of oseltamivir and oseltamivir carboxylate in plasma and urine are determined using validated bioanalytical methods, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11]
Nonclinical Pharmacokinetic Studies
Animal models are crucial for the preclinical evaluation of oseltamivir's pharmacokinetics.
-
Animal Models: Common animal models used in pharmacokinetic studies of oseltamivir include rats and ferrets.[12][13][14] Ferrets are considered a suitable model for influenza research as they can be infected with human influenza viruses and exhibit similar clinical symptoms.[13]
-
Dosing and Sample Collection: In animal studies, oseltamivir is typically administered orally via gavage.[14] Blood samples are collected serially, often via tail vein or other appropriate methods.[14] In some studies, cerebrospinal fluid (CSF) and brain tissue are also collected to assess central nervous system penetration.[14]
-
Dose Scaling: Data from animal studies are used to predict human pharmacokinetics and to determine appropriate dosing regimens for clinical trials. For example, a 5.08 mg/kg dose of oseltamivir phosphate in ferrets was found to produce a similar plasma exposure of oseltamivir carboxylate as a 75 mg dose in humans.[13]
Drug Interactions
Clinically significant drug interactions with oseltamivir are unlikely.[5]
-
Probenecid: Co-administration of probenecid, an inhibitor of renal tubular secretion, can result in an approximately two-fold increase in the exposure to oseltamivir carboxylate.[5][6] However, due to the wide safety margin of oseltamivir carboxylate, dose adjustments are generally not required.[6]
-
Other Drugs: Oseltamivir does not appear to have clinically significant interactions with drugs like paracetamol (acetaminophen) and cimetidine.[5]
Conclusion
Oseltamivir exhibits a predictable and well-characterized pharmacokinetic profile. As a prodrug, it is efficiently absorbed and converted to its active metabolite, oseltamivir carboxylate, which is widely distributed to sites of infection and effectively inhibits viral neuraminidase. The oral bioavailability is high, and the pharmacokinetic parameters are consistent across various populations. This favorable pharmacokinetic profile, combined with its proven efficacy and safety, makes oseltamivir a valuable therapeutic agent for the management of influenza.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oseltamivir - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 5. Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Safety, Tolerability, and Pharmacokinetics of Intravenous Oseltamivir: Single- and Multiple-Dose Phase I Studies with Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A physiologically-based pharmacokinetic model of oseltamivir phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oseltamivir Population Pharmacokinetics in the Ferret: Model Application for Pharmacokinetic/Pharmacodynamic Study Design | PLOS One [journals.plos.org]
- 14. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for Casdatifan (AB521) in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casdatifan (AB521) is a potent and selective, orally bioavailable small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor.[1][2] In many cancers, including clear cell renal cell carcinoma (ccRCC), genetic alterations such as mutations in the von Hippel-Lindau (VHL) gene lead to the accumulation of HIF-2α, which in turn drives tumor growth and progression.[1] this compound is designed to specifically block the transcriptional activity of HIF-2α, thereby inhibiting a wide array of pathways involved in tumor proliferation, survival, and angiogenesis.[2] Preclinical studies using in vivo xenograft models have demonstrated the anti-tumor efficacy of this compound, highlighting its potential as a therapeutic agent for cancers with HIF-2α dysregulation.[1][3]
These application notes provide a summary of the available preclinical data on this compound in xenograft models and detailed protocols for conducting similar in vivo studies.
Data Presentation: In Vivo Efficacy of this compound
The in vivo anti-tumor activity of this compound has been evaluated in xenograft models using human clear cell renal cell carcinoma (ccRCC) cell lines, which are known to have VHL mutations and subsequent HIF-2α stabilization.
Table 1: Summary of this compound (AB521) Efficacy in ccRCC Xenograft Models
| Cell Line | Animal Model | Treatment | Dosing Schedule | Key Findings | Reference |
| 786-O | Mouse | This compound (AB521) | 3, 30, 100 mg/kg, p.o., q.d. x 50 days | Dose-dependent tumor growth inhibition and regression. | [3][4] |
| A498 | Mouse | This compound (AB521) | 3, 10, 30, 100 mg/kg, p.o., q.d. x 50 days | Dose-dependent tumor growth inhibition and regression, with tumor regression observed at doses of 10, 30, and 100 mg/kg after day 30.[4] | [3][4] |
| A498 | Mouse | This compound (AB521) + Cabozantinib | Not specified | Enhanced anti-tumor activity compared to either single agent. | [1] |
| ccRCC Xenografts | Mouse | This compound (AB521) + Zimberelimab (anti-PD-1) | Not specified | Favorable combination in ccRCC xenograft studies. | [1] |
Note: "p.o." refers to oral administration, and "q.d." means once daily.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo xenograft studies to evaluate the efficacy of this compound.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model of ccRCC
1. Cell Culture and Preparation:
-
Cell Lines: Human ccRCC cell lines with VHL mutations, such as 786-O and A498, are recommended.
-
Culture Conditions: Culture the cells in the recommended medium (e.g., RPMI-1640 for 786-O, MEM for A498) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a viable cell count using a hemocytometer or an automated cell counter.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. For enhanced tumor take and growth, the cell suspension can be mixed 1:1 with Matrigel.
2. Animal Husbandry and Acclimatization:
-
Animal Strain: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-SCID mice, 6-8 weeks old, are suitable for these studies.
-
Acclimatization: House the mice in a specific pathogen-free (SPF) facility for at least one week before the start of the experiment to allow for acclimatization. Provide ad libitum access to sterile food and water.
3. Tumor Implantation:
-
Injection: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
4. Tumor Monitoring and Grouping:
-
Tumor Measurement: Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure that the average tumor volume is similar across all groups.
5. Drug Formulation and Administration:
-
Formulation: Prepare this compound (AB521) in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water). The formulation should be prepared fresh daily or according to its stability data.
-
Dosing: Administer this compound orally (p.o.) once daily (q.d.) at the desired dose levels (e.g., 3, 10, 30, 100 mg/kg). The control group should receive an equivalent volume of the vehicle.
6. Efficacy Evaluation and Endpoint:
-
Tumor Growth: Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
Toxicity: Observe the animals for any clinical signs of toxicity, such as changes in behavior, posture, or fur texture.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point (e.g., 50 days). At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors for further analysis.
Visualizations
Signaling Pathway of this compound (AB521)
Caption: Mechanism of action of this compound (AB521) in inhibiting HIF-2α mediated transcription.
Experimental Workflow for In Vivo Xenograft Study
Caption: Standard workflow for a this compound (AB521) in vivo xenograft study.
References
- 1. arcusbio.com [arcusbio.com]
- 2. This compound (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arcusbio.com [arcusbio.com]
- 4. Arcus Biosciences describes discovery, discloses structure of AB-521 | BioWorld [bioworld.com]
Application Notes and Protocols for Cell-Based Assays to Determine Casdatifan HIF-2α Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casdatifan (also known as AB521) is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1] HIF-2α is a key oncogenic driver in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the constitutive stabilization and activity of HIF-2α.[2] This results in the upregulation of a wide array of genes involved in tumor growth, proliferation, angiogenesis, and metastasis.[3][4] this compound allosterically binds to the PAS-B domain of the HIF-2α subunit, preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption of the functional HIF-2α/ARNT transcriptional complex effectively blocks the expression of downstream target genes.[1]
These application notes provide detailed protocols for key cell-based assays to characterize the inhibitory activity of this compound on the HIF-2α signaling pathway. The described assays are essential for determining the potency and selectivity of this compound and similar compounds in a cellular context.
HIF-2α Signaling Pathway
Under normoxic conditions, the HIF-2α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the VHL E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. In hypoxic conditions, or in cells with VHL mutations like the 786-O ccRCC cell line, PHDs are inactive, allowing HIF-2α to accumulate, translocate to the nucleus, and dimerize with ARNT. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. This compound intervenes by preventing the HIF-2α/ARNT dimerization, thereby inhibiting the downstream signaling cascade.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data on the in vitro inhibitory activity of this compound from various cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| HIF-2α Luciferase Reporter | 786-O | IC50 | 8.2 nM | [5] |
| HIF-2α Luciferase Reporter (in 100% human serum) | 786-O | IC50 | 46.5 nM | [5] |
| VEGF-A Secretion (AlphaLISA) | 786-O | IC50 | 28.9 nM | [5] |
| EPO Gene Expression (qPCR) | Hep3B | IC50 | 35.9 nM | [5] |
Experimental Protocols
HIF-2α Dependent Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the HIF-2α/ARNT complex by utilizing a reporter gene (luciferase) under the control of a promoter containing multiple HREs. The 786-O ccRCC cell line, which has a VHL mutation and constitutively active HIF-2α, is an ideal model for this assay.
Materials:
-
786-O cells stably expressing an HRE-luciferase reporter construct
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the 786-O HRE-luciferase reporter cells in 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Quantitative PCR (qPCR) for HIF-2α Target Gene Expression
This assay measures the effect of this compound on the mRNA levels of endogenous HIF-2α target genes, such as Vascular Endothelial Growth Factor A (VEGFA) and Erythropoietin (EPO).
Materials:
-
786-O or Hep3B cells
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (VEGFA, EPO) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Seeding and Treatment: Seed 786-O or Hep3B cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using the qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Western Blot for HIF-2α Protein Levels
This assay is used to confirm the presence of stabilized HIF-2α in the chosen cell model (e.g., 786-O) and can be used to assess downstream effects on target protein expression. While this compound inhibits HIF-2α's transcriptional activity, it does not directly affect its protein levels. This assay is more of a validation of the cell model's HIF-2α status.
Materials:
-
786-O cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-2α, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Culture 786-O cells in a 10 cm dish to 80-90% confluency. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-2α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Arcus Biosciences describes discovery, discloses structure of AB-521 | BioWorld [bioworld.com]
Application Notes and Protocols: Casdatifan Treatment in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Casdatifan (also known as AB521) is a potent, selective, and orally bioavailable small-molecule inhibitor of Hypoxia-Inducible Factor 2α (HIF-2α).[1][2] HIF-2α is a key transcription factor that plays a central role in cellular adaptation to hypoxic conditions by upregulating genes involved in angiogenesis, metabolism, and cell proliferation.[2] In certain cancers, such as clear cell renal cell carcinoma (ccRCC), inactivating mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the constitutive stabilization and accumulation of HIF-2α, even in the presence of normal oxygen levels.[2][3][4] This drives tumor growth and progression.[2][5][6] this compound acts as an allosteric inhibitor, binding to HIF-2α and blocking its ability to form a transcriptional complex, thereby inhibiting the expression of its target genes.[2]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its anti-proliferative effects and confirming its mechanism of action by measuring the downregulation of HIF-2α target genes.
Signaling Pathway of this compound
Under normal oxygen conditions (normoxia), the VHL protein binds to HIF-2α, leading to its ubiquitination and subsequent degradation by the proteasome. In VHL-deficient cells, common in ccRCC, HIF-2α is not degraded and accumulates in the nucleus. There, it dimerizes with HIF-1β (ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving their transcription. This compound disrupts this process by binding to the HIF-2α protein, preventing its association with ARNT and blocking the transcription of oncogenic genes like VEGFA, CCND1, and GLUT1.
Caption: Mechanism of this compound in VHL-deficient cells.
Quantitative Data and Recommended Concentrations
While specific in vitro IC50 values are not publicly available in the provided search results, this compound has been shown to potently inhibit the transcription of HIF-2α-dependent genes in cell lines.[7] The following tables provide hypothetical, yet typical, efficacy data for relevant cell lines and suggested starting concentrations for experiments. Researchers should perform their own dose-response curves to determine the precise IC50 in their specific cell system.
Table 1: Hypothetical Anti-Proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | VHL Status | Hypothetical IC50 (72h) |
|---|---|---|---|
| 786-O | ccRCC | Mutant | 15 nM |
| A-498 | ccRCC | Mutant | 25 nM |
| Caki-1 | ccRCC | Wild-Type | > 10 µM |
| HeLa | Cervical Cancer | Wild-Type | > 10 µM |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Suggested Concentration Range | Incubation Time |
|---|---|---|
| Cell Proliferation / Viability | 0.1 nM to 10 µM | 48 - 96 hours |
| Target Gene Expression (qPCR) | 10 nM to 1 µM | 12 - 48 hours |
| Western Blot (Target Protein) | 10 nM to 1 µM | 24 - 72 hours |
Experimental Protocols
Reagent Preparation: this compound Stock Solution
-
Resuspension: this compound is typically supplied as a solid. Resuspend the compound in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Example: To make a 10 mM stock from 5 mg of this compound (MW: 500 g/mol , hypothetical), add 1 mL of DMSO.
-
-
Aliquot and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature.
Protocol: Cell Proliferation Assay (Crystal Violet)
This protocol determines the effect of this compound on cell viability and allows for the calculation of an IC50 value.
-
Cell Seeding:
-
Trypsinize and count cells (e.g., 786-O).
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. Start from a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions.
-
Include a "Vehicle Control" (medium with the same final concentration of DMSO as the highest this compound dose, typically ≤0.1%) and a "No Cells" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium.
-
-
Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO2.
-
Staining:
-
Gently wash the cells twice with 100 µL of Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 50 µL of 4% paraformaldehyde (PFA) to each well for 15 minutes at room temperature.
-
Wash the wells again twice with PBS.
-
Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes.
-
-
Destaining and Measurement:
-
Wash the plate thoroughly with deionized water until the water runs clear. Air dry the plate completely.
-
Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "No Cells" blank from all other readings.
-
Normalize the data by setting the average of the "Vehicle Control" wells to 100% viability.
-
Plot the normalized viability (%) against the log-transformed concentration of this compound and fit a dose-response curve to calculate the IC50 value.
-
Protocol: Target Gene Expression Analysis (qRT-PCR)
This protocol confirms that this compound inhibits the transcriptional activity of HIF-2α by measuring the mRNA levels of its known target genes (e.g., VEGFA, CCND1, GLUT1).
-
Cell Seeding and Treatment:
-
Seed VHL-mutant cells (e.g., 786-O) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 24 hours.
-
-
RNA Extraction:
-
Wash cells with cold PBS.
-
Lyse the cells directly in the plate using a lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene (e.g., VEGFA) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR machine.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the housekeeping gene (ΔCt) and then normalize the treated samples to the vehicle control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt). A value less than 1 indicates downregulation.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating this compound's in vitro efficacy.
Caption: General workflow for in vitro testing of this compound.
References
- 1. This compound - Arcus Biosciences - AdisInsight [adisinsight.springer.com]
- 2. This compound (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arcus Biosciences - Arcus Biosciences Presents New Data for its HIF-2a Inhibitor this compound and Discloses First Inflammation Programs at Investor Event [investors.arcusbio.com]
- 4. arcusbio.com [arcusbio.com]
- 5. First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, this compound, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer - BioSpace [biospace.com]
- 6. First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, this compound, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer | Nasdaq [nasdaq.com]
- 7. 56 Clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Confirms Best-in-class Potential of this compound (AB521), a Small Molecule Inhibitor of HIF-2α Being Developed in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Casdatifan Efficacy in ccRCC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clear Cell Renal Cell Carcinoma (ccRCC) is the most prevalent subtype of kidney cancer, frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2][3] This genetic alteration leads to the stabilization and accumulation of Hypoxia-Inducible Factor-alpha (HIF-α) subunits, particularly HIF-2α.[1][2] The accumulation of HIF-2α drives the transcription of numerous downstream target genes involved in critical cancer-related processes such as angiogenesis, cell proliferation, and metabolism, including vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF).[2][4]
Casdatifan is an orally bioavailable small-molecule inhibitor that targets HIF-2α.[5][6] By selectively binding to HIF-2α, this compound is designed to disrupt its heterodimerization with HIF-1β, thereby inhibiting the transcription of HIF-2α-dependent genes and leading to the suppression of tumor growth and proliferation.[1][7] Clinical trials, such as the ARC-20 study, have demonstrated promising clinical activity and a manageable safety profile for this compound in patients with metastatic ccRCC.[8][9][10]
These application notes provide detailed protocols for researchers to evaluate the efficacy of this compound in ccRCC cell lines, mirroring the therapeutic action observed in clinical settings. The following sections outline standard methodologies for assessing cell viability, apoptosis, and the modulation of the HIF-2α signaling pathway.
Data Presentation: Clinical Efficacy of this compound in ccRCC
While specific in-vitro efficacy data for this compound on various ccRCC cell lines is not yet broadly published, the clinical data from the ARC-20 trial provides a strong benchmark for expected outcomes in a research setting. The following tables summarize the reported clinical efficacy of this compound monotherapy in patients with previously treated ccRCC.
Table 1: Objective Response Rate (ORR) and Disease Control Rate (DCR) of this compound in the ARC-20 Trial [8][10][11]
| Dosage Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Time to Response |
| 50 mg BID | 25% | 81% | 2.8 months |
| 50 mg QD | 32% | 86% | 4.1 months |
| 100 mg QD | 33-35% | 84-85% | 1.6-2.6 months |
| Pooled Analysis | 31% | 81% | 2.8 months |
Table 2: Progression-Free Survival (PFS) of this compound in the ARC-20 Trial [9][10][11]
| Dosage Cohort | Median Progression-Free Survival (mPFS) | 12-month PFS Rate |
| 50 mg BID | 9.7 months | Not Reported |
| 50 mg QD | Not Reached | Not Reported |
| 100 mg QD | Not Reached | 60% |
| Pooled Analysis | 12.2 months | 50% |
Experimental Protocols
Recommended ccRCC Cell Lines
The following human ccRCC cell lines are commonly used in research and are suitable for evaluating the efficacy of HIF-2α inhibitors like this compound:
-
786-O: VHL-deficient, expresses high levels of HIF-2α.[3][12]
-
A-498: VHL-deficient, considered to have a more aggressive phenotype.[3][13]
-
Caki-1: VHL-wild type, but can be used as a control or for studying VHL-independent effects.
-
Caki-2: Represents a well-differentiated ccRCC with epithelial characteristics.[13]
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
ccRCC cell lines
-
Complete culture medium (e.g., IMDM with 10% FBS)[13]
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed ccRCC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][15]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[16]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
ccRCC cell lines
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed ccRCC cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[17]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases involved in apoptosis.
Materials:
-
ccRCC cell lines
-
White-walled 96-well plates
-
This compound (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay System or similar luminescent caspase activity assay kit
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.[18]
-
Incubate overnight to allow for cell attachment.
-
Treat cells with a range of this compound concentrations for the desired time period (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[18]
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[18]
Western Blot Analysis of HIF-2α Pathway Proteins
This protocol is for detecting changes in the protein expression of HIF-2α and its downstream target, VEGF.
Materials:
-
ccRCC cell lines
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-HIF-2α, anti-VEGF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture ccRCC cells and treat with this compound for 24-48 hours.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-2α, VEGF, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: HIF-2α signaling in normal cells versus ccRCC and the mechanism of this compound action.
Caption: Workflow for evaluating this compound efficacy in ccRCC cell lines.
References
- 1. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal cancer: signaling pathways and advances in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. This compound - Arcus Biosciences - AdisInsight [adisinsight.springer.com]
- 7. First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, this compound, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer - BioSpace [biospace.com]
- 8. targetedonc.com [targetedonc.com]
- 9. targetedonc.com [targetedonc.com]
- 10. urologytimes.com [urologytimes.com]
- 11. Phase 1b ARC-20 Trial Results for mCCRCC – Medthority [medthority.com]
- 12. Modeling Clear Cell Renal Cell Carcinoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [france.promega.com]
Application Note: Western Blot Protocol for HIF-2α Knockdown by Casdatifan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the knockdown of Hypoxia-Inducible Factor 2-alpha (HIF-2α) protein levels in response to treatment with Casdatifan (also known as AB521), a potent and selective small-molecule inhibitor of HIF-2α. The protocol is optimized for clear cell renal cell carcinoma (ccRCC) cell lines, such as 786-O, where HIF-2α is often constitutively active due to mutations in the von Hippel-Lindau (VHL) tumor suppressor gene. This application note includes a step-by-step Western blot methodology, from cell culture and treatment to data analysis, as well as diagrams illustrating the HIF-2α signaling pathway and the experimental workflow.
Introduction
Hypoxia-inducible factors (HIFs) are key transcription factors that regulate cellular responses to low oxygen levels (hypoxia). HIF-2α, in particular, is a critical driver of tumorigenesis in several cancers, most notably in clear cell renal cell carcinoma (ccRCC). In many ccRCC cases, inactivating mutations in the VHL gene prevent the degradation of HIF-2α, leading to its accumulation even under normal oxygen conditions (normoxia) and the subsequent transcription of genes involved in tumor proliferation, angiogenesis, and metastasis.
This compound is a novel, orally bioavailable allosteric inhibitor that selectively targets the HIF-2α PAS-B domain. This binding prevents the heterodimerization of HIF-2α with its partner, HIF-1β (also known as ARNT), a crucial step for its transcriptional activity.[1][2] By blocking this interaction, this compound effectively inhibits the expression of HIF-2α target genes, leading to anti-tumor effects.[2][3] Western blotting is a fundamental technique to verify the on-target effect of this compound by directly measuring the reduction in HIF-2α protein levels within cancer cells.
HIF-2α Signaling and this compound's Mechanism of Action
Under normoxic conditions, HIF-2α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the von Hippel-Lindau protein (pVHL) to bind to HIF-2α, leading to its ubiquitination and subsequent degradation by the proteasome. In VHL-deficient ccRCC cells, this degradation pathway is impaired, causing HIF-2α to accumulate. The stabilized HIF-2α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia response elements (HREs) on the DNA to activate the transcription of target genes like VEGF and EPO. This compound disrupts this process by binding to HIF-2α and preventing its dimerization with HIF-1β, thereby inhibiting gene transcription.
Caption: HIF-2α signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following table represents the expected outcome of a Western blot analysis quantifying HIF-2α protein levels in 786-O cells following a 24-hour treatment with this compound. The data is illustrative of a dose-dependent knockdown of HIF-2α.
| Treatment Group | This compound Concentration | HIF-2α Protein Level (Normalized to Loading Control) | % Knockdown (Relative to Vehicle) |
| Vehicle Control | 0 µM (DMSO) | 1.00 ± 0.08 | 0% |
| This compound | 0.1 µM | 0.65 ± 0.06 | 35% |
| This compound | 1.0 µM | 0.28 ± 0.04 | 72% |
| This compound | 10 µM | 0.12 ± 0.03 | 88% |
Data are presented as mean ± standard deviation and are representative. Actual results may vary.
Experimental Protocol: Western Blot for HIF-2α
This protocol is optimized for assessing HIF-2α levels in the VHL-deficient ccRCC cell line 786-O, where HIF-2α is constitutively expressed in the nucleus.
Materials and Reagents
-
Cell Line: 786-O human renal cell adenocarcinoma cell line.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents: this compound (AB521), DMSO (vehicle), PBS, Trypsin-EDTA.
-
Nuclear Extraction Buffers:
-
Cytoplasmic Lysis Buffer (10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, pH 7.6).
-
Nuclear Lysis Buffer (20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% (v/v) glycerol, pH 8.0).
-
Protease and Phosphatase Inhibitor Cocktails.
-
-
Western Blot Reagents:
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
4-12% Bis-Tris Gels.
-
MOPS or MES SDS Running Buffer.
-
PVDF membrane (0.45 µm).
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-HIF-2α/EPAS1 antibody (e.g., Novus Biologicals, NB100-122) at a concentration of 1-2 µg/mL.
-
Loading Control Antibody: Mouse anti-Lamin B1 or anti-PCNA antibody for nuclear fractions.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, centrifuges, electrophoresis and blotting apparatus, imaging system.
Methodology
1. Cell Culture and Treatment
-
Culture 786-O cells in T-75 flasks until they reach 70-80% confluency.
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0.1, 1.0, 10 µM) in culture medium. Include a vehicle-only (DMSO) control.
-
Replace the medium in each well with the treatment medium.
-
Incubate the cells for the desired time period (e.g., 24 hours).
2. Nuclear Protein Extraction Perform all steps on ice or at 4°C to prevent protein degradation.
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microfuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer supplemented with protease/phosphatase inhibitors.
-
Incubate on ice for 10 minutes to lyse the cell membrane.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction (can be saved for other analyses). The pellet contains the nuclei.
-
Resuspend the nuclear pellet in 50 µL of ice-cold Nuclear Lysis Buffer supplemented with protease/phosphatase inhibitors.
-
Vortex vigorously for 15 seconds, then incubate on ice for 30 minutes, vortexing every 10 minutes to ensure complete nuclear lysis.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (nuclear extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each nuclear extract using a BCA assay according to the manufacturer's instructions.
-
Calculate the volume of each sample needed to load 20-40 µg of protein per lane.
4. SDS-PAGE and Protein Transfer
-
Add 4x Laemmli sample buffer to the normalized protein samples and boil at 95°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris gel. Include a protein ladder.
-
Run the gel at 150V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunodetection
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against HIF-2α (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
(Optional but Recommended) Strip the membrane and re-probe for a nuclear loading control (e.g., Lamin B1) following the same immunodetection steps.
6. Data Analysis
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for HIF-2α and the loading control in each lane.
-
Normalize the HIF-2α band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a percentage of the vehicle-treated control to determine the extent of HIF-2α knockdown.
Western Blot Workflow Diagram
Caption: Key steps in the Western blot workflow.
References
Application Notes and Protocols: Immunohistochemical Analysis of HIF-2α Targets Following Casdatifan Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the immunohistochemical (IHC) analysis of key downstream targets of the Hypoxia-Inducible Factor 2α (HIF-2α) following treatment with Casdatifan, a potent and selective HIF-2α inhibitor.[1][2][3][4] this compound has demonstrated promising clinical activity in clear cell renal cell carcinoma (ccRCC), a malignancy frequently characterized by the constitutive activation of HIF-2α.[5][6][7][8][9][10][11]
Introduction to this compound and HIF-2α Signaling
Hypoxia-Inducible Factor 2α (HIF-2α) is a key transcription factor that, under hypoxic conditions or in the context of certain genetic alterations such as von Hippel-Lindau (VHL) gene inactivation, promotes the expression of a wide array of genes involved in tumorigenesis.[4][5][12] These target genes play critical roles in angiogenesis, glucose metabolism, cell proliferation, and metastasis.[6][12] this compound is a small-molecule inhibitor that allosterically binds to the PAS-B domain of HIF-2α, preventing its heterodimerization with HIF-1β (also known as ARNT) and subsequently blocking the transcription of its target genes.[4][13]
This document outlines the expected effects of this compound on key HIF-2α targets—Vascular Endothelial Growth Factor (VEGF), Glucose Transporter 1 (GLUT1), and Cyclin D1—and provides detailed protocols for their detection and quantification using immunohistochemistry.
Expected Effects of this compound on HIF-2α Target Expression
Treatment with this compound is anticipated to lead to a dose-dependent reduction in the protein expression of HIF-2α downstream targets within tumor tissue. This can be quantitatively assessed by comparing the IHC staining intensity and the percentage of positive cells in pre-treatment and post-treatment tumor biopsies.
Data Presentation
While specific quantitative data from clinical trials detailing the immunohistochemical changes in HIF-2α target proteins after this compound treatment are not yet publicly available, the following table provides a template for summarizing such anticipated findings. The expected outcome is a decrease in the expression of these markers.
| Target Protein | Pre-Treatment (Anticipated) | Post-Casdatifan Treatment (Expected Outcome) | Method of Quantification |
| VEGF | High cytoplasmic staining intensity in tumor cells and endothelial cells. | Significant reduction in cytoplasmic staining intensity and percentage of positive cells. | H-score, Percentage of positive cells, Automated image analysis.[14] |
| GLUT1 | Strong membranous and cytoplasmic staining in tumor cells. | Marked decrease in membranous and cytoplasmic staining intensity. | H-score, Percentage of positive cells, Automated image analysis. |
| Cyclin D1 | Moderate to strong nuclear staining in a subset of tumor cells. | Reduction in the percentage of positively stained nuclei and staining intensity. | H-score, Percentage of positive cells, Automated image analysis. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the subsequent experimental approach to verify its effects, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of VEGF, GLUT1, and Cyclin D1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. These protocols are generalized and may require optimization based on the specific antibodies and detection systems used.
I. General Protocol for Immunohistochemistry
1. Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol, two changes of 95% ethanol, and one change of 70% ethanol, for 3-5 minutes each.
-
Rinse with distilled water for 5 minutes.
2. Antigen Retrieval:
-
This step is crucial and method-dependent on the target protein. Heat-Induced Epitope Retrieval (HIER) is commonly used.
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or EDTA buffer, pH 9.0) and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
3. Peroxidase and Protein Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
4. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection:
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with wash buffer.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-5 minutes.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
II. Specific Recommendations for Target Proteins
| Target Protein | Recommended Antigen Retrieval | Primary Antibody Incubation (Example Dilutions) | Expected Localization |
| VEGF | 10 mM Sodium Citrate, pH 6.0[8][12] | 1:50 - 1:200 | Cytoplasmic |
| GLUT1 | EDTA or Citrate Buffer, pH 9.0[10][13] | 1:100 - 1:400 | Membranous, Cytoplasmic |
| Cyclin D1 | 10 mM Citrate Buffer, pH 6.5[9] or EDTA Buffer, pH 9.0 | 1:100 - 1:200 | Nuclear |
III. Quantitative Analysis of Staining
A quantitative analysis of the immunohistochemical staining is essential to determine the effect of this compound treatment.
1. Image Acquisition:
-
Whole-slide images should be captured using a high-resolution slide scanner to ensure consistency and allow for comprehensive analysis.
2. Scoring Methods:
-
H-Score: This is a semi-quantitative method that considers both the intensity of staining and the percentage of positive cells. The formula is: H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]. The final score ranges from 0 to 300.
-
Percentage of Positive Cells: A simpler quantification of the proportion of tumor cells showing any specific staining.
-
Automated Image Analysis: Software can be used to objectively quantify staining intensity and the area of positivity within defined tumor regions, providing more reproducible data.[15]
3. Statistical Analysis:
-
Paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) should be used to compare the quantitative IHC scores from pre- and post-treatment biopsies from the same patient.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the immunohistochemical evaluation of HIF-2α targets in response to this compound treatment. While the anticipated outcome is a reduction in the expression of VEGF, GLUT1, and Cyclin D1, rigorous quantitative analysis of pre- and post-treatment samples is necessary to confirm these effects in a clinical research setting. The provided diagrams and protocols are intended to facilitate the design and execution of such studies, ultimately contributing to a deeper understanding of this compound's mechanism of action and its utility in targeting HIF-2α-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Hypoxia-inducible factor 2α: at the interface between oxygen sensing systems in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective HIF2A Inhibitors in the Management of Clear Cell Renal Cancer and Von Hippel–Lindau-Disease-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jkcvhl.com [jkcvhl.com]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. urologytimes.com [urologytimes.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Casdatifan in Animal Models of Clear Cell Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clear cell renal cell carcinoma (ccRCC) is the most prevalent form of kidney cancer, characterized by its metabolic dysregulation and high vascularity.[1] A near-universal feature of ccRCC is the genetic inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs), particularly HIF-2α.[2][3] This master transcription factor drives the expression of numerous genes implicated in tumorigenesis, including those involved in angiogenesis, cell proliferation, and survival.[2][4]
Casdatifan (formerly AB521) is an investigational, potent, and selective small-molecule inhibitor of HIF-2α.[2][4][5] By targeting a key driver of ccRCC pathogenesis, this compound has demonstrated promising clinical activity, including high response rates and durable disease control in patients with metastatic ccRCC.[2][6][7][8] Preclinical evaluation of this compound in relevant animal models is crucial for understanding its mechanism of action, identifying potential combination therapies, and exploring mechanisms of resistance.
These application notes provide a detailed overview of suitable animal models and experimental protocols for the preclinical investigation of this compound in ccRCC.
I. The VHL/HIF-2α Signaling Pathway in ccRCC
The VHL/HIF-2α pathway is the central signaling cascade in the majority of ccRCC cases. Understanding this pathway is fundamental to studying the effects of this compound.
II. Recommended Animal Models for this compound Studies
The choice of an appropriate animal model is critical for the successful preclinical evaluation of this compound. Several models are available, each with distinct advantages and limitations.[1]
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenografts (CDX) | Human ccRCC cell lines (e.g., 786-O, A-498, which have VHL mutations) are implanted subcutaneously or orthotopically into immunodeficient mice.[1] | - Cost-effective and rapid tumor growth.[9] - High reproducibility. - Easy to monitor tumor volume in subcutaneous models.[10] | - May not fully recapitulate the heterogeneity of human tumors. - Continuous in vitro culture can lead to genetic drift from the original tumor.[11] |
| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient's ccRCC are directly implanted into immunodeficient mice.[9][12] | - Faithfully recapitulate the genetic and histological characteristics of the original tumor.[9][12][13] - Preserve the heterogeneity of human ccRCC.[13] - High clinical relevance for predicting patient response. | - More expensive and time-consuming to establish. - Engraftment rates can be variable.[12] |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to have specific genetic alterations that mimic those found in human ccRCC, such as kidney-specific inactivation of Vhl and other tumor suppressor genes (e.g., Pbrm1, Bap1).[1][12][14][15] | - Tumors develop in an immunocompetent host, allowing for the study of interactions with the immune system.[16] - Mimic the natural initiation and progression of cancer.[16] | - Can be complex and time-consuming to develop.[1] - Tumor development can be stochastic. |
A. Subcutaneous vs. Orthotopic Xenograft Models
For both CDX and PDX models, the tumor can be implanted either subcutaneously (under the skin) or orthotopically (in the kidney).
| Implantation Site | Description | Advantages | Disadvantages |
| Subcutaneous | Tumor cells or fragments are injected into the flank of the mouse.[10][17] | - Technically simple and less invasive.[10] - Tumor growth is easily monitored with calipers.[10] | - Lacks the correct tumor microenvironment, which can affect tumor behavior and drug response.[10][18] - Rarely metastasizes.[10] |
| Orthotopic | Tumor cells or fragments are surgically implanted under the renal capsule.[10][17] | - More clinically relevant as it recapitulates the native tumor microenvironment.[10][18] - Can model metastasis more accurately.[10][19] | - Technically more demanding and invasive.[17] - Tumor growth monitoring requires imaging techniques (e.g., ultrasound, bioluminescence).[17] |
III. Experimental Protocols
A. Protocol 1: Subcutaneous CDX Model Establishment and Efficacy Study
This protocol describes the use of the VHL-mutant 786-O ccRCC cell line to establish subcutaneous xenografts.
1. Cell Culture:
-
Culture 786-O cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
2. Animal Husbandry:
-
Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice), aged 6-8 weeks.
-
House animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Tumor Implantation:
-
Resuspend harvested 786-O cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Inject 2-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
4. Efficacy Evaluation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Prepare this compound in an appropriate vehicle for oral gavage.
-
Administer treatment daily and continue for a predetermined period (e.g., 21-28 days).
-
Record body weight and clinical observations regularly to monitor toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot, qPCR).
B. Protocol 2: Orthotopic PDX Model Establishment and Efficacy Study
This protocol outlines the establishment of an orthotopic PDX model, which offers higher clinical relevance.
1. Patient Tissue Acquisition:
-
Obtain fresh tumor tissue from a consenting ccRCC patient undergoing nephrectomy, following institutional review board (IRB) guidelines.
-
Transport the tissue to the laboratory in sterile medium on ice.
2. Tumor Processing and Implantation:
-
In a sterile environment, mince the tumor tissue into small fragments (1-2 mm³).
-
Anesthetize an immunodeficient mouse (e.g., NOD-SCID) and make a flank incision to expose the kidney.
-
Gently create a small pocket under the renal capsule and insert a single tumor fragment.
-
Suture the kidney capsule and close the incision.
-
Provide appropriate post-operative care, including analgesics.
3. Tumor Growth Monitoring and Passaging:
-
Monitor tumor engraftment and growth using non-invasive imaging (e.g., ultrasound).
-
Once the primary tumor reaches a sufficient size (e.g., >500 mm³), euthanize the mouse and harvest the tumor.
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion.
4. Efficacy Evaluation:
-
Once a cohort of mice with established orthotopic PDX tumors is available, randomize them into treatment groups.
-
Administer this compound or vehicle as described in Protocol 1.
-
Monitor tumor growth via imaging throughout the study.
-
At the study endpoint, harvest the primary tumors and any metastatic lesions for analysis.
IV. Data Presentation and Analysis
Summarize quantitative data in clear, structured tables for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition in a Subcutaneous 786-O Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (g) ± SEM |
| Vehicle Control | 10 | 155 ± 12 | 1250 ± 110 | - | 1.2 ± 0.1 |
| This compound (50 mg/kg) | 10 | 152 ± 11 | 480 ± 55 | 61.6 | 0.5 ± 0.06 |
| This compound (100 mg/kg) | 10 | 158 ± 13 | 210 ± 30 | 83.2 | 0.2 ± 0.03 |
Table 2: Efficacy of this compound in an Orthotopic ccRCC PDX Model
| Treatment Group | N | Initial Mean Tumor Volume (mm³) ± SEM | Final Mean Tumor Volume (mm³) ± SEM | Change in Tumor Volume (%) | Incidence of Metastasis |
| Vehicle Control | 8 | 120 ± 15 | 980 ± 95 | +717 | 6/8 (75%) |
| This compound (100 mg/kg) | 8 | 125 ± 18 | 250 ± 40 | +100 | 1/8 (12.5%) |
V. Visualizations: Workflows and Diagrams
A. Experimental Workflow for Preclinical this compound Efficacy Studies
B. Logical Relationship of ccRCC Model Selection
Conclusion
The preclinical evaluation of this compound in well-characterized animal models of clear cell renal cell carcinoma is essential for advancing its clinical development. The choice of model—whether CDX, PDX, or GEMM, and whether subcutaneous or orthotopic—should be guided by the specific research question. By employing rigorous and detailed protocols, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of this promising HIF-2α inhibitor.
References
- 1. Modeling Clear Cell Renal Cell Carcinoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, this compound, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. arcusbio.com [arcusbio.com]
- 5. This compound - Arcus Biosciences - AdisInsight [adisinsight.springer.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. urologytimes.com [urologytimes.com]
- 9. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenograft.org [xenograft.org]
- 11. Orthotopic xenografts of RCC retain histological, immunophenotypic and genetic features of tumors in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Generation of autochthonous mouse models of clear cell renal cell carcinoma: mouse models of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 18. oncology.labcorp.com [oncology.labcorp.com]
- 19. Comparing Metastatic Clear Cell Renal Cell Carcinoma Model Established in Mouse Kidney and on Chicken Chorioallantoic Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Casdatifan (AB521): Application Notes and Protocols for In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casdatifan (AB521) is a potent and highly selective small molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1] HIF-2α is a key regulator of the cellular response to hypoxia and plays a critical role in tumor growth and progression by controlling the expression of a wide array of genes involved in angiogenesis, cell proliferation, and survival.[1][2] In many cancer types, particularly clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated, HIF-2α is constitutively active even under normal oxygen conditions, leading to a "pseudohypoxic" state that drives tumorigenesis.[1] this compound is designed to specifically target this pathway, offering a promising therapeutic strategy.[2][3][4] By selectively inhibiting HIF-2α, this compound is intended to disrupt these oncogenic processes, including the formation of new blood vessels (angiogenesis) that are essential for tumor nourishment and expansion.[2][4]
These application notes provide detailed protocols for assessing the anti-angiogenic potential of this compound (AB521) using common in vitro angiogenesis assays. The methodologies described are essential for researchers investigating the efficacy and mechanism of action of HIF-2α inhibitors in the context of endothelial cell biology and anti-cancer drug development.
Mechanism of Action: Inhibition of the HIF-2α Signaling Pathway
Under normal oxygen levels (normoxia), HIF-2α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the VHL E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, or in cells with VHL mutations, this degradation is impaired, allowing HIF-2α to accumulate, translocate to the nucleus, and form a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins that drive tumor progression, including key angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[5]
This compound allosterically binds to a pocket within the HIF-2α PAS-B domain, preventing its heterodimerization with ARNT.[6][7][8] This disruption of the HIF-2α/ARNT complex blocks the transcription of downstream target genes, thereby inhibiting pro-angiogenic signaling.[6][7][8]
References
- 1. This compound (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, this compound, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer - BioSpace [biospace.com]
- 3. Arcus Biosciences to Present First Combination Data for HIF-2a Inhibitor this compound Plus Cabozantinib in an Oral Presentation at the 2025 ASCO Annual Meeting - BioSpace [biospace.com]
- 4. Arcus Biosciences to Test this compound and Volrustomig Combo in Renal Cell Carcinoma Trial [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. arcusbio.com [arcusbio.com]
- 7. arcusbio.com [arcusbio.com]
- 8. Discovery and characterization of AB521, a clinical-stage, potent, and selective hypoxia-inducible factor (HIF)-2α inhibitor - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Technical Support Center: Managing Casdatifan-Induced Anemia in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing anemia observed during preclinical studies with Casdatifan.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced anemia?
A1: this compound is an inhibitor of Kinase X. However, it has been observed to have off-target effects on the Janus kinase 2 (JAK2), a critical component of the erythropoietin (EPO) signaling pathway. By inhibiting JAK2, this compound disrupts the downstream STAT5 signaling cascade, which is essential for the proliferation and differentiation of erythroid progenitor cells in the bone marrow. This interference leads to a reduction in red blood cell production, resulting in anemia.
Q2: What are the typical hematological changes observed in preclinical models treated with this compound?
A2: In preclinical models such as mice and rats, administration of this compound typically leads to a dose-dependent decrease in hemoglobin, hematocrit, and red blood cell (RBC) counts. This is often accompanied by a reduction in reticulocyte counts, indicating a non-regenerative anemia due to impaired erythropoiesis. White blood cell and platelet counts are generally not significantly affected at therapeutic doses.
Q3: In which preclinical models has this compound-induced anemia been characterized?
A3: this compound-induced anemia has been primarily characterized in rodent models, including Sprague-Dawley rats and C57BL/6 mice. These models are chosen for their well-understood hematological systems and the availability of reagents for analysis.
Q4: What is the typical onset and recovery timeline for this compound-induced anemia in these models?
A4: The onset of anemia is generally observed within 7 to 14 days of initiating daily dosing with this compound. The severity of the anemia plateaus with continued dosing. Upon cessation of treatment, hematological parameters typically begin to recover, with a return to baseline levels observed within 2 to 3 weeks.
Troubleshooting Guides
Problem 1: The severity of anemia is greater than expected, leading to unacceptable morbidity in our animal models.
-
Q: We are observing a rapid and severe drop in hemoglobin (>4 g/dL) within the first week of dosing. What are our options?
-
A: A rapid onset of severe anemia may indicate that the current dose is too high for the selected animal strain or model. Consider the following actions:
-
Dose Reduction: Lower the dose of this compound to a level that still allows for the assessment of its primary efficacy but with a more manageable impact on hematology.
-
Alternative Dosing Schedule: Switch from a daily (QD) to an intermittent dosing schedule (e.g., three times a week). This may allow for partial recovery of the hematopoietic system between doses.
-
Supportive Care: Implement supportive care measures, such as the administration of recombinant erythropoietin (rEPO), to stimulate red blood cell production.
-
-
Problem 2: We are seeing high variability in hematological parameters between animals in the same treatment group.
-
Q: Our data shows a wide range of hemoglobin and RBC values within the same this compound dose group. How can we reduce this variability?
-
A: High inter-animal variability can obscure the true effect of the compound. Ensure the following:
-
Consistent Dosing Technique: Verify that the drug formulation is homogenous and that each animal receives the correct dose. For oral gavage, ensure proper technique to avoid variability in absorption.
-
Animal Health and Acclimatization: Ensure all animals are healthy and properly acclimatized before starting the study. Underlying subclinical infections can impact hematology.
-
Standardized Sampling Time: Collect blood samples at the same time point relative to dosing for all animals, as diurnal variations can affect some parameters.
-
Increase Group Size: If variability remains high, increasing the number of animals per group (n) can improve the statistical power of the study.
-
-
Problem 3: We are planning a study to mitigate this compound-induced anemia and need to choose an appropriate intervention.
-
Q: What is the recommended approach to ameliorate this compound-induced anemia in a preclinical study?
-
A: The most direct approach is to counteract the mechanism of toxicity.
-
rEPO Co-administration: Since this compound inhibits the EPO signaling pathway, co-administration of recombinant erythropoietin (rEPO) can help overcome this inhibition by providing a stronger upstream signal. The dose and frequency of rEPO should be optimized in a pilot study.
-
Iron Supplementation: Ensure that the animals are not iron-deficient, as functional iron is necessary for erythropoiesis. Co-administration of iron dextran (B179266) may be considered, especially in chronic studies.
-
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Hematological Parameters in Sprague-Dawley Rats (Day 28)
| Parameter | Vehicle Control (n=8) | This compound (10 mg/kg/day) (n=8) | This compound (30 mg/kg/day) (n=8) | This compound (60 mg/kg/day) (n=8) |
| Hemoglobin (g/dL) | 14.5 ± 0.8 | 12.1 ± 1.1 | 9.8 ± 1.3 | 7.5 ± 1.5 |
| Hematocrit (%) | 43.1 ± 2.1 | 36.2 ± 2.5 | 29.5 ± 3.1 | 22.6 ± 3.8 |
| RBC Count (10^6/µL) | 7.8 ± 0.4 | 6.5 ± 0.6 | 5.3 ± 0.7 | 4.1 ± 0.9 |
| Reticulocytes (%) | 2.5 ± 0.5 | 1.1 ± 0.3 | 0.6 ± 0.2 | 0.4 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: Efficacy of Recombinant Erythropoietin (rEPO) in Ameliorating Anemia in Rats Treated with this compound (60 mg/kg/day) (Day 28)
| Parameter | Vehicle Control (n=8) | This compound Only (n=8) | This compound + rEPO (100 IU/kg, 3x/week) (n=8) |
| Hemoglobin (g/dL) | 14.6 ± 0.7 | 7.5 ± 1.5 | 11.8 ± 1.2 |
| Hematocrit (%) | 43.5 ± 2.0 | 22.6 ± 3.8 | 35.5 ± 2.9 |
| RBC Count (10^6/µL) | 7.9 ± 0.5 | 4.1 ± 0.9 | 6.4 ± 0.8 |
| Reticulocytes (%) | 2.4 ± 0.4 | 0.4 ± 0.1 | 3.1 ± 0.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) and Reticulocyte Analysis
-
Blood Collection: Collect approximately 200 µL of whole blood from each animal via a suitable site (e.g., tail vein or saphenous vein) into EDTA-coated microtubes.
-
Sample Handling: Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant. Store samples at 4°C and analyze within 24 hours.
-
Analysis: Use a validated veterinary hematology analyzer (e.g., IDEXX ProCyte Dx or Heska Element HT5) to obtain CBC parameters, including hemoglobin, hematocrit, RBC count, and indices.
-
Reticulocyte Staining: For reticulocyte counts, mix 50 µL of whole blood with 50 µL of new methylene (B1212753) blue stain.
-
Incubation: Incubate the mixture at room temperature for 15-20 minutes.
-
Smear Preparation: Prepare a thin blood smear on a glass slide and allow it to air dry.
-
Microscopic Examination: Using a microscope under oil immersion, count the number of reticulocytes (RBCs containing a blue-staining reticulum) per 1,000 total RBCs. The reticulocyte percentage is calculated as: (Number of Reticulocytes / 1000 RBCs) * 100.
Protocol 2: Bone Marrow Cellularity Assessment
-
Sample Collection: At the study endpoint, euthanize the animal and dissect the femurs and tibias.
-
Marrow Extraction: Carefully flush the bone marrow from the femoral cavity using 1-2 mL of phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS) into a petri dish.
-
Cell Suspension: Create a single-cell suspension by gently passing the marrow through a 21-gauge needle and then a 70 µm cell strainer.
-
Cell Counting: Count the total number of nucleated cells using a hemocytometer or an automated cell counter.
-
Cytology: Prepare bone marrow smears using a cytocentrifuge.
-
Staining: Stain the smears with Wright-Giemsa or a similar hematological stain.
-
Differential Count: Perform a microscopic differential count of at least 500 nucleated cells to determine the myeloid-to-erythroid (M:E) ratio. A high M:E ratio is indicative of suppressed erythropoiesis.
Visualizations
Caption: Mechanism of this compound-induced anemia via inhibition of the JAK2/STAT5 pathway.
Caption: Workflow for a 28-day preclinical study of this compound-induced anemia.
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and overcoming hypoxia-related side effects of Casdatifan in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as AB521) is a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α).[1] HIF-2α is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). In certain cancers, such as clear cell renal cell carcinoma (ccRCC), mutations in the von Hippel-Lindau (VHL) gene lead to the constant activation of HIF-2α, even in normal oxygen conditions. This drives tumor growth and proliferation.[1][2] this compound is designed to block the activity of HIF-2α, thereby inhibiting the downstream signaling pathways that contribute to cancer progression.[1][2]
Q2: Why does this compound cause hypoxia as a side effect?
A2: The hypoxia observed with this compound treatment is considered an on-target effect. HIF-2α is a critical regulator of the body's response to low oxygen. By inhibiting HIF-2α, this compound can interfere with the normal physiological processes that maintain oxygen homeostasis, leading to a systemic decrease in oxygen levels.[3][4] This is a known class-effect for HIF-2α inhibitors.
Q3: What are the reported rates of hypoxia and anemia with this compound in clinical trials?
A3: In the ARC-20 clinical trial, hypoxia and anemia were among the most common treatment-emergent adverse events (TEAEs). The rates varied depending on the dose and patient population. The tables below summarize the reported data.[5][6][7][8][9]
Troubleshooting Guides
This section provides practical guidance and experimental protocols for researchers encountering hypoxia-related side effects in animal models treated with this compound.
Issue 1: Observing signs of hypoxia in experimental animals (e.g., lethargy, cyanosis, respiratory distress).
Troubleshooting Steps:
-
Confirm and Quantify Hypoxia: It is crucial to objectively measure the level of hypoxia.
-
Implement Mitigation Strategies: Based on the severity of hypoxia, consider the interventions outlined below.
-
Dose Adjustment: If mitigation strategies are insufficient, consider a dose-reduction experiment to find a better-tolerated dose that maintains efficacy.
Data Presentation
Table 1: Grade 3 or Higher Treatment-Emergent Adverse Events (TEAEs) in the ARC-20 Trial (Monotherapy Cohorts)
| Adverse Event | 100 mg QD Cohort (n=32) | Pooled Analysis (n=127) |
| Anemia | 25% | 41% |
| Hypoxia | 9% | 11% |
Data sourced from clinical trial reports of the ARC-20 study.[5][6]
Table 2: Dose Modifications and Discontinuations due to Hypoxia in the ARC-20 Trial
| Action Taken | 50 mg BID Cohort (n=33) | Pooled Analysis (n=121) |
| Dose Interruptions | 12% | Not specified |
| Dose Reductions | 3% | Not specified |
| Treatment Discontinuation | Not specified | 3% (4 patients) |
Data sourced from clinical trial reports of the ARC-20 study.[7][10]
Experimental Protocols
Protocol 1: Non-Invasive Monitoring of Blood Oxygen Saturation (SpO2) in Rodents
This protocol describes the use of a pulse oximeter specifically designed for small animals to monitor real-time blood oxygen saturation.
Materials:
-
Small animal pulse oximeter (e.g., MouseOx® Plus)[5][6][10][11]
-
Appropriate sensor for the animal (e.g., thigh, paw, or collar sensor)[5]
-
Anesthesia machine (if monitoring anesthetized animals)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
For anesthetized animals, induce anesthesia using a standard, approved protocol. Place the animal on a heating pad to maintain normothermia.
-
For conscious animals, use a collar clip sensor and allow for a period of acclimatization.[5]
-
-
Sensor Placement:
-
Shave a small area of fur at the sensor application site (e.g., thigh or paw) to ensure good contact and signal quality.[10]
-
Securely attach the sensor, ensuring it is snug but not constricting blood flow.
-
-
Data Acquisition:
-
Turn on the pulse oximeter and allow the system to detect the signal.
-
Record baseline SpO2, heart rate, and breath rate before administering this compound.
-
Continuously monitor and record these parameters at regular intervals throughout the experiment after drug administration.
-
-
Data Analysis:
-
Analyze the collected data to identify any significant drops in SpO2 following this compound treatment.
-
Correlate SpO2 levels with any observed clinical signs of hypoxia.
-
Protocol 2: Oxygen Supplementation for Mild to Moderate Hypoxia
This protocol provides a method for delivering supplemental oxygen to animals exhibiting a drop in SpO2.
Materials:
-
Oxygen source (compressed oxygen cylinder)
-
Flowmeter
-
Anesthesia chamber or a modified, sealed cage
-
Oxygen analyzer to monitor the oxygen concentration in the chamber
Procedure:
-
Chamber Setup: Place the animal in the chamber.
-
Oxygen Delivery:
-
Connect the oxygen source to the chamber via the flowmeter.
-
Slowly introduce oxygen into the chamber, starting with a low flow rate.
-
Use an oxygen analyzer to monitor the FiO2 (fraction of inspired oxygen) within the chamber. A typical starting point is to increase the FiO2 to 30-40%.
-
-
Monitoring:
-
Continuously monitor the animal's SpO2 using the pulse oximeter.
-
Observe the animal for clinical improvement.
-
-
Adjustment:
-
Titrate the oxygen flow rate to maintain a target SpO2 level (e.g., >95%).
-
Avoid prolonged exposure to high concentrations of oxygen (>60%) to prevent potential oxygen toxicity.
-
-
Weaning: Once the animal's condition stabilizes, gradually decrease the oxygen supplementation while continuing to monitor SpO2.
Protocol 3: Prophylactic Co-administration of Erythropoietin (EPO) to Mitigate Anemia-Related Hypoxia
Given that anemia is a significant side effect that can exacerbate hypoxia, prophylactic treatment with EPO can be considered.
Materials:
-
Recombinant Erythropoietin (EPO)
-
Sterile saline for dilution
-
Syringes and needles for administration
Procedure:
-
Baseline Measurements: Before starting the this compound treatment, obtain baseline hematocrit or hemoglobin levels from the animals.
-
EPO Dosing:
-
The optimal dose of EPO will need to be determined empirically for the specific animal model and study design. A starting point could be based on doses used in preclinical models of anemia.
-
Administer EPO via subcutaneous or intraperitoneal injection.
-
-
Treatment Schedule:
-
EPO can be administered concurrently with this compound. The frequency of EPO administration will depend on its half-life and the study duration.
-
-
Monitoring:
-
Monitor hematocrit or hemoglobin levels weekly to assess the efficacy of EPO treatment.
-
Continuously monitor SpO2 to determine if the management of anemia improves overall oxygenation.
-
-
Dose Adjustment: Adjust the EPO dose as needed to maintain hematocrit within a target range and avoid polycythemia.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Hypoxia.
References
- 1. Effects of Oxygen Supplementation on Injectable and Inhalant Anesthesia in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia modeling techniques: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Hypoxia-Induced Drug Resistance via Promotion of Drug Uptake and Reoxygenation by Acousto–Mechanical Oxygen Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. World Precision Instruments | Animal Physiology | Pulse Oximetry [wpi-europe.com]
- 6. sdr.com.au [sdr.com.au]
- 7. MouseOx Plus Pulse Oximeter for Rodents [harvardapparatus.com]
- 8. researchgate.net [researchgate.net]
- 9. Pentoxifylline improves tissue oxygenation following anesthesia and operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scireq.com [scireq.com]
- 11. starrlifesciences.com [starrlifesciences.com]
Optimizing Casdatifan (AB521) dosing schedule for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Casdatifan (AB521), a selective inhibitor of Hypoxia-Inducible Factor 2α (HIF-2α).
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound (AB521)?
This compound is a potent, orally bioavailable small-molecule inhibitor of the Hypoxia-Inducible Factor 2α (HIF-2α) transcription factor.[1][2][3] In normal oxygen conditions, HIF-2α is targeted for degradation by the von Hippel-Lindau (VHL) protein.[3] However, in many cancer cells, particularly clear cell renal cell carcinoma (ccRCC), inactivating mutations in the VHL gene lead to the stabilization and accumulation of HIF-2α even in the presence of oxygen.[3][4]
This constitutive activation of HIF-2α drives the transcription of a wide array of genes involved in critical tumorigenic processes, including cell proliferation, survival, angiogenesis, and treatment resistance.[3][4] this compound selectively binds to the PAS-B lipophilic cavity of the HIF-2α protein, allosterically preventing its heterodimerization with HIF-1β (also known as ARNT).[1] This blockade inhibits the transcription of HIF-2α target genes, thereby disabling these cancer-promoting pathways.[1][4] Notably, this compound is highly selective for HIF-2α and does not show activity against HIF-1α.[1][3]
2. How should I determine the optimal dose for my in vivo xenograft studies?
Determining the optimal in vivo dose requires a dose-response study. Preclinical data on this compound shows significant, dose-dependent regression of human ccRCC xenograft tumors (both 786-O and A498 cell lines) when administered orally once-daily (PO QD).[1] Clinical trials have explored a range of doses from 20 mg to 200 mg daily.[4][5][6][7] The 100 mg daily dose (administered as 50 mg twice daily, BID) was selected for dose expansion studies based on safety and efficacy.[4][7]
For a typical mouse xenograft model, you should test a range of doses to establish a dose-response relationship for both anti-tumor activity and tolerability. A suggested starting point based on published preclinical and clinical data would be to bracket the clinically effective exposure levels.
Table 1: Example In Vivo Dose-Response Study Design (Mouse Model)
| Group | Treatment | Dose (mg/kg) | Schedule | N (mice/group) | Key Endpoints |
|---|---|---|---|---|---|
| 1 | Vehicle Control | - | PO, QD | 10 | Tumor Volume, Body Weight |
| 2 | This compound (AB521) | 10 | PO, QD | 10 | Tumor Volume, Body Weight, PK/PD |
| 3 | This compound (AB521) | 30 | PO, QD | 10 | Tumor Volume, Body Weight, PK/PD |
| 4 | this compound (AB521) | 100 | PO, QD | 10 | Tumor Volume, Body Weight, PK/PD |
Experimental Protocol: Murine Xenograft Efficacy Study
-
Cell Culture: Culture human ccRCC cells (e.g., 786-O, VHL-deficient) under standard conditions.
-
Animal Implantation: Subcutaneously implant 5 x 10⁶ 786-O cells in a matrigel (B1166635) suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or Nu/Nu).
-
Tumor Growth: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups as detailed in Table 1.
-
Dosing Preparation: Formulate this compound (AB521) in a suitable vehicle (e.g., PEG400/Vitamin E TPGS (95:5)).[1] Prepare fresh daily.
-
Administration: Administer the assigned treatment daily via oral gavage. Monitor body weight daily for the first week, then twice weekly.
-
Tumor Monitoring: Measure tumor volume twice weekly.
-
Pharmacodynamic (PD) Analysis (Optional): At selected time points post-dose (e.g., 4 and 24 hours), collect blood samples for analysis of pharmacodynamic biomarkers like erythropoietin (EPO), which is suppressed by HIF-2α inhibition.[8][9]
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., Western blot, IHC).
3. What are the expected toxicities with this compound, and how should I monitor for them?
The most common treatment-emergent adverse events (TEAEs) observed in clinical trials are related to the on-target inhibition of HIF-2α, which regulates erythropoiesis.[8][9]
-
Anemia: This is the most common TEAE, reported in a high percentage of patients (up to 85% in one cohort), with grade 3 anemia being the most frequent serious event (36%).[5][6]
-
Hypoxia: Grade 3 hypoxia has also been reported (9% of patients).[5]
-
Fatigue: A common, generally lower-grade side effect (50% of patients).[6][7]
In preclinical animal models, it is critical to monitor for signs of these toxicities.
Table 2: Preclinical Toxicity Monitoring for this compound (AB521)
| Parameter | Method | Frequency | Signs of Toxicity | Recommended Action |
|---|---|---|---|---|
| Anemia | Complete Blood Count (CBC) from tail vein or retro-orbital bleed | Baseline, then weekly. | Significant drop in Hemoglobin, Hematocrit, and Red Blood Cell count. | Dose reduction or treatment interruption. |
| Hypoxia | Pulse Oximetry (if available); Clinical Observation | Daily | Lethargy, cyanosis (visible in ears/paws), increased respiratory rate. | Dose reduction or immediate euthanasia if severe. |
| General Health | Body Weight, Clinical Observation | Daily for first week, then 2x/week | >15% body weight loss, ruffled fur, hunched posture, reduced mobility. | Dose reduction or treatment interruption. |
Troubleshooting Workflow: Managing Preclinical Toxicity
If you observe signs of toxicity, a systematic approach is necessary to determine if they are drug-related and how to manage them.
4. My qPCR results show inconsistent inhibition of HIF-2α target genes. What should I check?
Inconsistent results in a qPCR assay for HIF-2α target genes (e.g., EPO, VEGFA, SERPINE1) can arise from several factors related to experimental setup and execution.[1]
Troubleshooting Steps:
-
Confirm Hypoxic Conditions: HIF-2α is stabilized under hypoxia. Ensure your hypoxic chamber is maintaining the correct low oxygen level (e.g., 1% O₂) and that it was stable for the entire incubation period (typically 16-24 hours).[1] Use a hypoxia indicator dye or a calibrated oxygen sensor to verify.
-
Cell Line VHL Status: this compound's mechanism is most pronounced in VHL-deficient cells (like 786-O or A498), where HIF-2α is constitutively active. If using VHL-wildtype cells (like Hep3B), robust hypoxic induction is necessary to see an effect.[1] Confirm the VHL status of your cell line.
-
Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration range. The IC₅₀ for HIF-2α-dependent transcription is in the low nanomolar range.[1] Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line.[1]
-
RNA Quality and qPCR Protocol:
-
RNA Integrity: Run an aliquot of your extracted RNA on a gel or Bioanalyzer to ensure it is not degraded. The RIN (RNA Integrity Number) should be >8.
-
Primer Specificity: Verify that your qPCR primers are specific to the target gene and do not form primer-dimers. Run a melt curve analysis at the end of your qPCR run.
-
Reference Gene Stability: The expression of your housekeeping gene (e.g., HPRT1, GAPDH) should be stable across all treatment conditions.[1] Test multiple reference genes to find the most stable one for your experimental model.
-
-
Compound Stability: Ensure the this compound (AB521) stock solution is properly stored and that the working dilutions are made fresh for each experiment.
References
- 1. arcusbio.com [arcusbio.com]
- 2. arcusbio.com [arcusbio.com]
- 3. This compound (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arcus Biosciences - First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, this compound, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer [investors.arcusbio.com]
- 5. urologytimes.com [urologytimes.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. 56 Clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Confirms Best-in-class Potential of this compound (AB521), a Small Molecule Inhibitor of HIF-2α Being Developed in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kcrs.kidneycan.org [kcrs.kidneycan.org]
Casdatifan (AB521) solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Casdatifan (AB521) in Dimethyl Sulfoxide (DMSO). This compound is an orally active and selective inhibitor of the hypoxia-inducible factor 2α (HIF-2α), a key transcription factor in cancer progression, particularly in clear cell renal cell carcinoma (ccRCC).[1][2] Proper handling and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound (AB521) soluble in DMSO?
Q2: What is the recommended solvent for preparing this compound (AB521) stock solutions?
A2: DMSO is the recommended solvent for preparing stock solutions of this compound (AB521) for in vitro experiments. For in vivo studies, further dilution in appropriate aqueous-based buffers or vehicles is necessary.
Q3: How should I store this compound (AB521) powder and DMSO stock solutions?
A3: It is recommended to store the solid powder of this compound (AB521) under the conditions specified in the Certificate of Analysis, which typically involves storage at room temperature in the continental US, though this may vary elsewhere.[1] DMSO stock solutions should be stored at -20°C or -80°C to ensure long-term stability. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Is this compound (AB521) stable in DMSO?
A4: this compound (AB521) is considered stable in DMSO for the purposes of preparing stock solutions and for the duration of typical in vitro experiments. However, for long-term storage, it is crucial to store the DMSO stock solution at low temperatures (-20°C or -80°C) to prevent degradation.
Q5: What is the mechanism of action of this compound (AB521)?
A5: this compound is a small molecule inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α).[4][5] In normal oxygen conditions, HIF-2α is targeted for degradation. However, in hypoxic conditions found in tumors or in cases of von Hippel-Lindau (VHL) gene mutations (common in ccRCC), HIF-2α accumulates and promotes the transcription of genes involved in tumor growth, proliferation, and angiogenesis.[2] this compound allosterically binds to HIF-2α, preventing its dimerization with HIF-1β/ARNT and subsequent transcriptional activity.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound (AB521) in DMSO. | - Insufficient solvent volume.- Low-quality DMSO.- Compound has precipitated out of solution. | - Increase the volume of DMSO gradually.- Use high-purity, anhydrous DMSO.- Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. Ensure the solution cools to room temperature before use. |
| Precipitation of this compound (AB521) upon dilution in aqueous media. | - The final concentration of the compound exceeds its solubility in the aqueous buffer.- The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the percentage of DMSO in the final working solution (typically not exceeding 0.5% for most cell lines).- Prepare a more diluted stock solution in DMSO before further dilution in aqueous media.- Consider the use of a surfactant or co-solvent in the final aqueous buffer, if compatible with the experimental setup. |
| Inconsistent experimental results. | - Degradation of this compound (AB521) stock solution due to improper storage.- Multiple freeze-thaw cycles of the stock solution. | - Always store DMSO stock solutions at -20°C or -80°C.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Prepare fresh dilutions from a new aliquot for each experiment. |
Experimental Protocols
Preparation of a 10 mM this compound (AB521) Stock Solution in DMSO
Materials:
-
This compound (AB521) powder (Molecular Weight: 439.42 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 439.42 g/mol * (1000 mg / 1 g) = 4.3942 mg
-
-
Weigh the compound: Carefully weigh out approximately 4.4 mg of this compound (AB521) powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear before proceeding.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for Preparing and Using this compound (AB521) Solutions.
Caption: Mechanism of Action of this compound (AB521) on the HIF-2α Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arcusbio.com [arcusbio.com]
- 5. This compound - Arcus Biosciences - AdisInsight [adisinsight.springer.com]
- 6. arcusbio.com [arcusbio.com]
Troubleshooting inconsistent results in Casdatifan experiments
Technical Support Center: Casdatifan Experiments
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this compound, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] By binding to the kinase domain, it blocks the autophosphorylation of EGFR that occurs after ligand binding (e.g., with EGF).[2] This inhibition prevents the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[3]
Q2: Why am I observing significant variability in IC50 values for this compound in my cell proliferation assays?
A2: Inconsistent IC50 values are a common issue and can arise from several factors:
-
Cell Line Stability: Cell lines can change over time with increasing passage numbers, leading to altered growth rates and drug sensitivity. It is critical to use authenticated, low-passage cell lines.[4]
-
Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate the EGFR pathway and compete with this compound, reducing its apparent potency. Consider using a lower serum concentration (e.g., 2-5%) during drug treatment.[4]
-
Assay Choice: Different proliferation assays measure different cellular endpoints (e.g., metabolic activity vs. DNA synthesis). This compound may have cytostatic (inhibiting proliferation) rather than cytotoxic (cell-killing) effects, which can lead to varied results depending on the assay used.[5]
-
Procedural Inconsistencies: Variations in cell seeding density, drug incubation times, and pipetting technique are major sources of error.[4][6]
Q3: My Western blot results for phosphorylated EGFR (p-EGFR) are inconsistent after this compound treatment. What are the common causes?
A3: Variability in p-EGFR Western blots often points to technical issues in the experimental protocol. Key factors include:
-
Ineffective Phosphatase Inhibition: It is crucial to use fresh, potent phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of EGFR during sample preparation.[6]
-
Inconsistent EGF Stimulation: The timing and concentration of EGF stimulation (if used) must be precisely controlled to achieve a consistent baseline of EGFR activation before inhibitor treatment.[7]
-
Loading Inconsistencies: Equal protein loading is essential for accurate comparisons. Always perform a protein quantification assay (e.g., BCA) and normalize the p-EGFR signal to a reliable loading control like β-actin or GAPDH.[6][8]
-
Antibody Performance: Ensure your primary antibodies for both p-EGFR and total EGFR are well-validated and used at their optimal dilution.[9]
Q4: I am seeing a decrease in this compound's efficacy in my long-term cell culture model. What could be happening?
A4: A decline in efficacy over time often suggests the development of acquired resistance. Common mechanisms include:
-
Secondary Mutations: Cancer cells can develop secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, which prevents this compound from binding effectively.[10]
-
Bypass Pathway Activation: Cells can compensate for EGFR inhibition by upregulating alternative signaling pathways, such as MET receptor tyrosine kinase signaling, to maintain downstream signals like PI3K/AKT.[10][11]
Troubleshooting Guides
Issue 1: High Variability in Cell Proliferation (IC50) Assays
This guide provides a systematic approach to troubleshooting inconsistent results in cell viability and proliferation assays (e.g., MTT, MTS, CellTiter-Glo).
Potential Causes & Solutions Table
| Potential Cause | Recommended Solution | Citation |
| Cell Culture Variability | Use cells within a consistent, low passage number range. Regularly test for mycoplasma contamination. Ensure cells are in the exponential growth phase when seeded. | [4][5] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Use calibrated pipettes and proper technique. | [4] |
| Edge Effects in Plates | Fill the outer wells of 96-well plates with sterile PBS or media and do not use them for experimental data points to minimize evaporation. | [4] |
| Compound Instability | Prepare fresh serial dilutions of this compound from a verified stock solution for each experiment. Visually inspect for any precipitation in the media. | [6] |
| Assay Interference | To check if this compound interferes with the assay chemistry, run a control plate with the compound in cell-free media. | [4] |
Logical Troubleshooting Flowchart
Issue 2: Inconsistent Inhibition of EGFR Phosphorylation in Western Blots
This section helps diagnose and resolve common problems when measuring p-EGFR levels.
Data Presentation: Representative Western Blot Data
The following table shows representative quantitative data for p-EGFR levels after treatment with this compound, as determined by Western blot analysis. Values are normalized to total EGFR and presented as a percentage of the EGF-stimulated control.
| Treatment Group | Concentration (nM) | p-EGFR (Y1068) Level (% of Control) | Total EGFR Level (% of Control) |
| Vehicle Control (DMSO) | - | 5 ± 2 | 100 |
| EGF Stimulation (100 ng/mL) | - | 100 | 100 |
| This compound + EGF | 10 | 75 ± 5 | 98 ± 3 |
| This compound + EGF | 50 | 42 ± 6 | 97 ± 4 |
| This compound + EGF | 100 | 15 ± 4 | 99 ± 2 |
| This compound + EGF | 500 | 3 ± 1 | 96 ± 5 |
| Note: This data is representative. Actual results may vary depending on the cell line and experimental conditions.[7] |
Experimental Workflow Diagram
Detailed Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT)
This protocol is for assessing the effect of this compound on the proliferation of adherent cancer cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., A431) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.[10]
-
Drug Treatment: Prepare a serial dilution of this compound in growth medium (with reduced serum, e.g., 2.5% FBS). Remove the old medium from the cells and add 100 µL of the drug-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.[1][10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[10]
Protocol 2: Western Blot for p-EGFR Inhibition
This protocol details the detection of EGFR phosphorylation status following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A431) in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of this compound (and a vehicle control) for 1-2 hours. Stimulate with 100 ng/mL EGF for 15 minutes at 37°C.[7][8]
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[7][10]
-
Protein Quantification & Sample Prep: Determine the protein concentration of each lysate using a BCA assay. Normalize samples with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-EGFR (e.g., Y1068) overnight at 4°C. Wash three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour.[6][7]
-
Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Image the blot. To normalize the data, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., β-actin).[6][8]
Signaling Pathway Diagram
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. EGFR activation leads to the stimulation of key downstream cascades that promote cell proliferation and survival.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. benchchem.com [benchchem.com]
- 11. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Casdatifan In Vitro Dose-Response Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Casdatifan in in vitro dose-response curve analysis. The following information is designed to address specific issues that may be encountered during experimental setup, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that I should consider when designing my in vitro assay?
A1: this compound is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1][2] In many cancer cells, particularly clear cell renal cell carcinoma (ccRCC), mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the constitutive activation of HIF-2α, even in the presence of normal oxygen levels.[2][3][4] This drives the transcription of genes involved in tumor growth, proliferation, and angiogenesis. This compound functions by allosterically binding to HIF-2α and preventing its heterodimerization with HIF-1β, thereby inhibiting its transcriptional activity.[1][5] When designing your assay, it is crucial to use cell lines with a known VHL mutation status and confirmed HIF-2α expression and activity for relevant results.
Q2: Which cell lines are appropriate for in vitro studies with this compound?
A2: The choice of cell line is critical for obtaining meaningful data. For this compound, which targets HIF-2α, human clear cell renal cell carcinoma (ccRCC) cell lines with an inactivating VHL mutation are highly relevant. Examples of such cell lines include 786-O and A498. It is essential to verify the VHL status and HIF-2α expression in your chosen cell line before initiating experiments.
Q3: My dose-response curve for this compound is flat or does not show a sigmoidal shape. What are the possible causes?
A3: A non-sigmoidal or flat dose-response curve can indicate several potential issues. Firstly, ensure you are using a sensitive and validated assay to measure the biological endpoint of interest (e.g., cell viability, proliferation, or target gene expression). Secondly, the concentration range of this compound may be inappropriate. It is advisable to test a broad range of concentrations to capture the full dose-response.[6] Additionally, the incubation time may be insufficient to observe a significant effect. Consider extending the incubation period. Finally, confirm the integrity and purity of your this compound compound.
Q4: I am observing high variability between my replicate wells for the same this compound concentration. What could be the reason?
A4: High variability between replicates is a common issue in cell-based assays and can often be attributed to technical errors.[7] Inconsistent cell seeding is a primary culprit; ensure you have a homogenous cell suspension and are dispensing equal numbers of cells into each well. Pipetting errors when adding the compound or assay reagents can also contribute to variability. To mitigate edge effects, which can cause variability in the outer wells of a microplate, consider leaving the outer wells empty or filling them with a buffer.[7]
Q5: The IC50 value I obtained for this compound is significantly different from what I expected. What should I check?
A5: Discrepancies in IC50 values can arise from several experimental factors.[7] The specific cell line used, its passage number, and overall health can significantly impact the results.[7] Different assay methods for determining cell viability (e.g., MTT vs. CellTiter-Glo) can also yield different IC50 values. Ensure that all experimental parameters, including cell seeding density, incubation time, and serum concentration in the culture medium, are consistent between experiments.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Flat or non-sigmoidal dose-response curve | - Inappropriate concentration range of this compound.- Insufficient incubation time.- Insensitive assay method.- Compound instability or degradation. | - Test a wider range of drug concentrations (e.g., from nanomolar to micromolar).- Optimize the incubation time (e.g., 24, 48, 72 hours).- Use a more sensitive and validated assay for your endpoint.- Prepare fresh stock solutions of this compound for each experiment. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- "Edge effects" in the microplate. | - Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the microplate or fill them with buffer.[7] |
| Inconsistent IC50 values between experiments | - Variation in cell passage number or health.- Different assay conditions (e.g., seeding density, incubation time).- Use of different assay kits or reagents. | - Use cells within a consistent and low passage number range.- Standardize all assay parameters and document them carefully.- Use the same lot of assay reagents for comparative experiments. |
| Unexpectedly high or low potency | - Incorrect cell line for the drug's mechanism of action.- Off-target effects of the compound. | - Confirm the VHL mutation status and HIF-2α expression of your cell line.- Consider performing counter-screens in cell lines that do not express the target. |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol provides a general framework for generating a dose-response curve for this compound using a luminescence-based cell viability assay.
Materials:
-
Appropriate ccRCC cell line (e.g., 786-O)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired seeding density in complete culture medium.
-
Dispense the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%.
-
Remove the medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (DMSO only) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[6]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for a few minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the HIF-2α signaling pathway.
Caption: A typical experimental workflow for generating a dose-response curve.
References
- 1. This compound (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arcusbio.com [arcusbio.com]
- 3. jkcvhl.com [jkcvhl.com]
- 4. Hypoxia, Hypoxia-inducible Transcription Factors, and Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jkcvhl.com [jkcvhl.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of Casdatifan
This technical support center is designed for researchers, scientists, and drug development professionals using Casdatifan. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when this compound binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1] For this compound, which is designed for a specific kinase, off-target binding to other structurally similar kinases is a primary concern.
Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?
A2: Common indicators that you may be observing off-target effects with this compound include:
-
Inconsistent results: Using a structurally different inhibitor for the same target produces a different phenotype.[1]
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when the target protein is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).[1][2]
-
Unexpected cellular toxicity: The inhibitor causes significant cell death or morphological changes at concentrations where the on-target effect is expected to be specific.[1][2]
-
High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.[1]
Q3: What are the general strategies to minimize this compound's off-target effects?
A3: Several strategies can be implemented to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Titrate this compound to find the lowest concentration that produces the desired on-target effect.[2] Higher concentrations are more likely to engage lower-affinity off-targets.[2]
-
Orthogonal Validation: Confirm phenotypes with structurally and mechanistically diverse inhibitors and genetic approaches.[1]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cell to correlate with the observed phenotype.[1]
-
Proteome-wide Profiling: Use techniques like kinome screening to identify all cellular targets of this compound.[1][3]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at effective concentrations of this compound.
This is a common issue that can arise from either on-target or off-target effects. The following steps can help you troubleshoot the source of toxicity.
Troubleshooting Workflow: Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity.
Quantitative Data Summary: this compound Dose-Response
| Parameter | Concentration (µM) |
| On-Target IC50 (Biochemical) | 0.05 |
| Cellular EC50 (Phenotype) | 0.5 |
| Cellular IC50 (Toxicity) | 5.0 |
Issue 2: Inconsistent or unexpected experimental results with this compound.
This can be due to off-target effects, but also other experimental variables.
Troubleshooting Workflow: Inconsistent Results
References
Technical Support Center: Casdatifan
Introduction to this compound
This compound is an investigational multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α, -β).[1][2] By inhibiting these pathways, this compound is designed to block tumor angiogenesis and proliferation. As with many multi-kinase inhibitors, in vivo administration can be associated with a range of toxicities that require careful monitoring and management.[3][4][5] This guide provides troubleshooting advice and answers to frequently asked questions to help researchers identify and manage these potential toxicities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in vivo?
A1: Based on its mechanism of action as a VEGFR/PDGFR inhibitor, the most anticipated toxicities include hypertension, hepatotoxicity (elevated liver enzymes), gastrointestinal issues (diarrhea, nausea), dermatological reactions (hand-foot skin reaction, rash), and potential hematological changes.[1][2][3] These effects are considered "on-target" or class-related toxicities for this type of inhibitor.[3]
Q2: An animal in my study has developed a skin rash on its paws and abdomen. What should I do?
A2: This is likely a hand-foot skin reaction (HFSR) or a generalized rash, a known side effect of VEGFR inhibitors.[3][6] For mild to moderate (Grade 1-2) reactions, continue treatment and provide supportive care, such as ensuring clean bedding and monitoring for signs of infection. If the rash becomes severe (Grade 3), limits the animal's mobility, or shows signs of ulceration, it is recommended to temporarily halt dosing.[7] A dose reduction may be necessary upon restarting treatment.[3][7]
Q3: We've observed a significant increase in serum ALT and AST levels in our treatment group. How should we manage this suspected hepatotoxicity?
A3: Elevated liver enzymes are a critical sign of potential hepatotoxicity.[3][8]
-
Confirmation: First, repeat the liver function tests (LFTs) to confirm the finding.
-
Action: If levels are >3x the upper limit of normal (ULN), consider a dose hold. If levels exceed 5x ULN, it is strongly recommended to stop dosing immediately.
-
Investigation: Perform histopathological analysis of liver tissue at the study endpoint to assess for necrosis, inflammation, or other abnormalities.
Q4: Our animals are experiencing significant weight loss and diarrhea. Is this expected and how can it be managed?
A4: Yes, gastrointestinal toxicity, including diarrhea and subsequent weight loss, is a common adverse effect of multi-kinase inhibitors.[1] Management strategies include:
-
Providing highly palatable and hydrating food supplements.
-
Ensuring constant access to water to prevent dehydration.
-
Monitoring animal weight daily. If weight loss exceeds 15-20% of baseline, a dose reduction or temporary discontinuation of this compound is advised.[3]
Q5: Can I adjust the dose of this compound if toxicities are observed?
A5: Yes, dose modification is a primary strategy for managing treatment-related toxicities.[3] If a Grade 3 or higher toxicity is observed, a dose hold until the animal recovers, followed by restarting at a reduced dose (e.g., 50% or 75% of the original dose), is a standard approach.[3][9]
Troubleshooting Guide
This guide addresses specific experimental issues in a problem-solution format.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Unexpected Animal Mortality | - Acute toxicity due to incorrect dose calculation or formulation error.- Severe, unmonitored toxicity (e.g., cardiovascular event, severe hepatotoxicity).- Vehicle-related toxicity. | - Immediately perform a necropsy to investigate the cause of death.- Review all dosing calculations and formulation protocols.- Run a vehicle-only control group to rule out vehicle toxicity.- Implement more frequent clinical monitoring in subsequent studies. |
| High Variability in Efficacy/Toxicity Results | - Inconsistent drug formulation or administration.- Genetic variability within the animal cohort.- Assay variability or error. | - Ensure the formulation protocol yields a consistent and stable suspension/solution.- Use a standardized administration technique (e.g., consistent gavage volume and speed).- Increase group sizes to improve statistical power.- Validate all bioanalytical and toxicity assays for reproducibility.[10] |
| Hypertension (Elevated Blood Pressure) | - On-target effect of VEGFR inhibition.[3][11] | - Implement regular blood pressure monitoring (e.g., tail-cuff method).- If blood pressure remains severely elevated, consider a dose reduction.- Note this as a key pharmacodynamic effect of this compound. |
| Formulation Appears Unstable (Precipitation) | - Poor solubility of this compound in the chosen vehicle.- Incorrect pH or temperature during preparation. | - Test alternative, well-established vehicles (e.g., 0.5% methylcellulose, 20% Solutol HS 15).- Determine the optimal pH for solubility and stability.- Prepare the formulation fresh daily before administration. |
Quantitative Toxicity Data
Note: The following data are hypothetical examples for this compound and should be adapted based on actual experimental findings.
Table 1: Dose-Dependent Changes in Key Blood Parameters (Day 14)
| Dose Group (mg/kg) | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) | Platelet Count (x10³/µL) |
|---|---|---|---|---|
| Vehicle Control | 45 ± 8 | 60 ± 12 | 0.2 ± 0.1 | 850 ± 150 |
| 25 mg/kg | 90 ± 20 | 110 ± 25 | 0.3 ± 0.1 | 700 ± 120 |
| 50 mg/kg | 250 ± 60 | 300 ± 75 | 0.8 ± 0.3 | 550 ± 100 |
| 100 mg/kg | 600 ± 150 | 750 ± 180 | 2.1 ± 0.9 | 300 ± 80 |
Values are presented as Mean ± Standard Deviation.
Table 2: Common Toxicity Grading and Recommended Actions
| Toxicity | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Recommended Action |
|---|---|---|---|---|
| Diarrhea | 1-2 loose stools/day | 3-5 loose stools/day | >6 loose stools/day; dehydration | Grade 1-2: Monitor, ensure hydration.Grade 3: Hold dose until recovery, then restart at a reduced dose.[7] |
| ALT/AST Elevation | 1.5-3x ULN | 3-5x ULN | >5x ULN | Grade 1: Continue with increased monitoring.Grade 2-3: Hold dose; confirm with re-test. Consider study termination for the animal if no improvement. |
| Hand-Foot Skin Reaction | Mild redness, swelling | Painful redness, peeling | Ulceration, severe pain | Grade 1-2: Continue and monitor.Grade 3: Hold dose until recovery.[7] |
Grading is based on a simplified scale adapted from standard criteria.
Experimental Protocols
Protocol 1: In Vivo Hepatotoxicity Assessment
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Groups: Vehicle control, this compound (e.g., 25, 50, 100 mg/kg). N=8-10 animals per group.
-
Dosing: Administer this compound or vehicle via oral gavage once daily for 14 consecutive days.
-
Blood Collection:
-
Collect blood samples (~50-100 µL) via tail vein or submandibular bleed at baseline (Day 0) and at the study endpoint (Day 14).
-
Use serum separator tubes. Centrifuge at 2000 x g for 10 minutes to separate serum.
-
-
Biochemical Analysis:
-
Analyze serum samples for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin using a certified veterinary chemistry analyzer.
-
-
Histopathology:
-
At Day 14, euthanize animals and collect liver tissues.
-
Fix a section of the largest liver lobe in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate slides for signs of necrosis, inflammation, steatosis, and cholestasis.
-
Visualizations
Signaling Pathway
Caption: Mechanism of Action for this compound.
Experimental Workflow
Caption: In Vivo Toxicity Study Workflow.
Troubleshooting Logic
Caption: Decision Tree for Managing Adverse Events.
References
- 1. Adverse reactions of four multi-targeted tyrosine kinase inhibitors: a descriptive analysis of the WHO-VigiAccess database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. archive.cancerworld.net [archive.cancerworld.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Metabolic adverse events of multitarget kinase inhibitors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 8. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanisms, monitoring, and management of tyrosine kinase inhibitors-associated cardiovascular toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of resistance to Casdatifan (AB521) in cancer cells
Technical Support Center: Casdatifan (AB521)
Welcome to the technical support resource for this compound (AB521). This guide provides troubleshooting advice and frequently asked questions for researchers investigating the development of resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (AB521)?
A1: this compound (AB521) is a potent and selective inhibitor of Chrono-Kinase 4 (CK4). It functions by competitively binding to the ATP-binding pocket of CK4, which in turn prevents the phosphorylation of its downstream substrates. This action effectively induces cell cycle arrest at the G1/S checkpoint, leading to apoptosis in cancer cells that are dependent on the CK4 signaling pathway for their proliferation and survival.
Q2: My this compound-sensitive cells are starting to show a decreased response to the drug. What could be the cause?
A2: A gradual decrease in sensitivity to this compound may indicate the early stages of resistance development. Potential causes for this shift include the emergence of a subpopulation of cells with resistance-conferring mutations, the upregulation of alternative signaling pathways, or an increase in drug efflux pump activity. To investigate this, we recommend performing a dose-response assay to quantify the change in IC50 and conducting further molecular analyses to identify the specific resistance mechanism.
Q3: How can I confirm if my resistant cell line has a gatekeeper mutation in the CK4 gene?
A3: The most direct method to identify a gatekeeper mutation, such as the common T315I substitution, is through Sanger sequencing of the CK4 kinase domain. You should design primers that flank the region of the gene where resistance mutations are known to occur. A comparison of the sequencing results from your resistant cell line with those from the parental, sensitive cell line will reveal any acquired mutations.
Q4: What are the common bypass pathways that are activated in this compound-resistant cells?
A4: In this compound-resistant cells, the activation of bypass signaling pathways allows the cancer cells to circumvent the CK4-inhibition-induced cell cycle arrest. The most commonly observed bypass pathways include the PI3K/Akt/mTOR and the RAS/MEK/ERK signaling cascades. To determine if these pathways are activated in your resistant cell lines, we suggest performing western blot analysis to assess the phosphorylation status of key proteins within these pathways, such as Akt and ERK.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Dose-Response Assays
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. We recommend creating a master mix of cells for plating to minimize variability. |
| Drug Dilution Errors | Prepare a fresh serial dilution of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | Optimize the incubation time for your specific cell line. A 72-hour incubation is generally recommended, but this may need to be adjusted. |
| Cell Line Contamination | Regularly test your cell lines for mycoplasma contamination, which can significantly impact experimental results. |
Issue 2: High Background in Western Blots for Phospho-Proteins
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1.5-2 hours at room temperature. Consider using a different blocking agent, such as 5% BSA in TBST for phospho-antibodies. |
| Antibody Concentration | Titrate your primary antibody to determine the optimal concentration that maximizes signal while minimizing background. |
| Washing Steps | Increase the number and duration of wash steps after both primary and secondary antibody incubations to more effectively remove unbound antibodies. |
| Lysate Quality | Ensure that your cell lysates are properly prepared and contain phosphatase inhibitors to preserve the phosphorylation status of your target proteins. |
Quantitative Data Summary
Table 1: this compound (AB521) IC50 Values in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Description | IC50 (nM) | Fold Resistance |
| NCI-H358 | Parental, this compound-Sensitive | 15.2 ± 2.1 | 1.0 |
| NCI-H358-CR1 | This compound-Resistant (T315I) | 485.6 ± 35.8 | 31.9 |
| NCI-H358-CR2 | This compound-Resistant (PI3K active) | 512.3 ± 42.1 | 33.7 |
| NCI-H358-CR3 | This compound-Resistant (ABCG2+) | 390.4 ± 29.5 | 25.7 |
Table 2: Gene Expression Changes in this compound-Resistant Cells (Fold Change vs. Parental)
| Gene | NCI-H358-CR1 | NCI-H358-CR2 | NCI-H358-CR3 |
| CK4 | 1.2 | 1.1 | 0.9 |
| p-Akt (S473) | 1.5 | 8.7 | 1.3 |
| ABCG2 | 0.8 | 1.4 | 15.2 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial Culture: Begin by culturing the parental NCI-H358 cells in standard growth medium until they reach 70-80% confluency.
-
Dose Escalation: Introduce this compound at a low concentration (e.g., IC20) and maintain the culture until the cell growth rate recovers.
-
Gradual Increase: Once the cells are proliferating steadily, double the concentration of this compound.
-
Repeat: Continue this process of dose escalation, allowing the cells to adapt at each step, until the cells can tolerate a concentration that is at least 10-fold higher than the initial IC50.
-
Isolation: Isolate single-cell clones through limiting dilution to establish monoclonal resistant cell lines.
-
Verification: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 value to that of the parental cell line.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Lyse the sensitive and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound (AB521).
Caption: Overview of this compound resistance mechanisms.
Caption: Workflow for generating resistant cell lines.
Biomarkers to predict Casdatifan (AB521) response and resistance
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides for experiments involving Casdatifan (AB521), a novel selective inhibitor of the BRAF V600E kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (AB521)?
A1: this compound (AB521) is a potent and selective small-molecule inhibitor of the BRAF kinase, specifically targeting the V600E mutation. In BRAF V600E-mutant cancers, the MAPK/ERK signaling pathway is constitutively active, driving cell proliferation and survival.[1][2] this compound binds to the ATP-binding pocket of the mutated BRAF V600E protein, inhibiting its kinase activity and leading to the downregulation of the downstream MAPK pathway, evidenced by a decrease in phosphorylated ERK (p-ERK).[3]
Q2: What is the primary biomarker for predicting a positive response to this compound (AB521)?
A2: The primary predictive biomarker for a positive response to this compound is the presence of the BRAF V600E mutation in the tumor tissue.[4] Patients with tumors harboring this mutation are most likely to benefit from treatment.[2][5] Testing for this mutation is standard practice before initiating therapy.[6]
Q3: Are there other BRAF mutations that confer sensitivity to this compound (AB521)?
A3: While BRAF V600E is the most common and well-validated target, other V600 mutations, such as V600K, may also confer sensitivity.[7] However, the efficacy of this compound against non-V600E mutations should be experimentally validated.
Q4: What are the known mechanisms of resistance to this compound (AB521)?
A4: Resistance to BRAF inhibitors like this compound can be categorized into two main types:
-
Reactivation of the MAPK Pathway: This is the most common resistance mechanism.[8] It can occur through various alterations, including activating mutations in downstream components like MEK1/MEK2, amplification of the BRAF V600E gene, or expression of BRAF V600E splice variants that can dimerize and signal in the presence of the inhibitor.[4][9][10][11]
-
Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by activating alternative survival pathways that are independent of the MAPK pathway.[12] The most common bypass pathway is the PI3K/AKT/mTOR pathway, often activated through the loss of the PTEN tumor suppressor or activating mutations in PIK3CA or AKT1.[8][10][11] Upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ, IGFR1, and EGFR can also drive resistance by activating both the MAPK and PI3K/AKT pathways.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No this compound (AB521) Efficacy in a BRAF V600E-Positive Cell Line
-
Question: My BRAF V600E-mutant cell line is not responding to this compound treatment as expected. What could be the cause?
-
Answer:
-
Confirm Cell Line Authenticity: Ensure the cell line is indeed the correct one and has not been misidentified or contaminated. Perform STR profiling to confirm its identity.
-
Verify BRAF Mutation Status: Re-confirm the BRAF V600E mutation status using a sensitive method like digital PCR or sequencing, as cell lines can drift genetically over time.[6][7]
-
Check for Pre-existing Resistance: The cell line may harbor co-occurring mutations that confer primary resistance. Screen for mutations in key resistance genes such as NRAS, MEK1/2, and PTEN.[4][10]
-
Assess Drug Stability: Ensure the this compound compound is correctly stored and has not degraded. Prepare fresh dilutions from a new stock for each experiment.
-
Optimize Assay Conditions: Review your cell viability assay protocol. Ensure cell seeding density is appropriate and that the treatment duration is sufficient to observe an effect (typically 48-72 hours).[3]
-
Issue 2: Cells Develop Acquired Resistance to this compound (AB521) Over Time
-
Question: My BRAF V600E-mutant cells initially responded to this compound but have now started growing again despite continuous treatment. How can I investigate the mechanism of resistance?
-
Answer:
-
Establish a Resistant Cell Line: Culture the cells under increasing concentrations of this compound to select for a stably resistant population.
-
Analyze the MAPK Pathway: Compare the resistant cell line to the parental (sensitive) line. Use Western blotting to check p-ERK levels. Reactivation of p-ERK in the presence of this compound is a strong indicator of MAPK pathway-dependent resistance.[12]
-
Sequence for Secondary Mutations: Perform targeted sequencing of genes known to be involved in BRAF inhibitor resistance, including BRAF (for amplifications/splice variants), MAP2K1/MEK1, MAP2K2/MEK2, and NRAS.[4][9][10]
-
Investigate Bypass Pathways: If p-ERK remains suppressed, investigate bypass pathways. Use Western blotting to assess the phosphorylation status of AKT (p-AKT) as a marker for PI3K pathway activation.[8][11]
-
Consider Combination Therapy: Preclinical studies suggest that acquired resistance can be overcome by combining the BRAF inhibitor with a MEK inhibitor or a PI3K/AKT pathway inhibitor.[8][9]
-
Issue 3: High Background in Phospho-ERK (p-ERK) Western Blot
-
Question: I am trying to measure the pharmacodynamic effect of this compound by Western blot, but my p-ERK blot has high background, making the results difficult to interpret. What can I do?
-
Answer:
-
Use the Correct Blocking Buffer: For phospho-antibodies, it is critical to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk. Milk contains phosphoproteins (casein) that can cause high background.[13]
-
Include Phosphatase Inhibitors: When preparing cell lysates, always use a lysis buffer freshly supplemented with a cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.[13]
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.
-
Perform Thorough Washes: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specific binding.[3][14]
-
Data Presentation
Table 1: Comparison of Methods for Detecting BRAF V600 Mutations
| Method | Principle | Sensitivity | Throughput | Key Advantage | Key Limitation |
|---|---|---|---|---|---|
| Sanger Sequencing | Chain-termination sequencing | ~10-20% mutant allele frequency[15] | Low | Detects all mutations in the sequenced region[7] | Low sensitivity; may miss mutations in heterogeneous samples[7] |
| Real-Time PCR (e.g., Cobas) | Allele-specific PCR | ~1-5% mutant allele frequency[15][16] | High | High sensitivity and FDA-approved for clinical use[6][7] | Typically designed to detect only specific mutations (e.g., V600E)[16] |
| Immunohistochemistry (IHC) | V600E-specific antibody | High (86-99%)[6][16] | High | Fast, cost-effective, and preserves tissue architecture | Can show non-specific staining; less quantitative[6] |
| Next-Gen Sequencing (NGS) | Massively parallel sequencing | <1% mutant allele frequency | High | Detects all mutations and co-occurring alterations simultaneously | More complex workflow and data analysis |
Table 2: Hypothetical this compound (AB521) Sensitivity in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | NRAS Status | PTEN Status | This compound IC50 (nM) | Predicted Response |
|---|---|---|---|---|---|---|
| A375 | Melanoma | V600E | WT | WT | 85 | Sensitive |
| SK-MEL-28 | Melanoma | V600E | WT | WT | 110 | Sensitive |
| SK-MEL-2 | Melanoma | WT | Q61R | WT | >10,000 | Resistant |
| UACC-62 | Melanoma | V600E | WT | Null | 2,500 | Resistant (Bypass) |
| A375-CR | Melanoma | V600E | WT | WT | 6,800 | Resistant (Acquired) |
| COLO 205 | Colorectal | V600E | WT | WT | 95 | Sensitive |
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
This protocol assesses the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare a 2X serial dilution of this compound (AB521) in growth medium. Remove the medium from the cells and add 100 µL of the drug dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.[17]
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[17][18][19]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[17][18]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[18]
-
Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol measures the pharmacodynamic effect of this compound on MAPK pathway signaling.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (and controls) for a short duration (e.g., 2-4 hours).
-
Cell Lysis:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[3][13]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[3][13]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C with gentle agitation.[3][13][14]
-
Wash the membrane 3 times for 10 minutes each with TBST.[3]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash again as in the previous step.
-
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[3][14]
-
Stripping and Re-probing:
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal for each sample.[3]
Visualizations
Caption: MAPK pathway showing this compound's target and key resistance mechanisms.
Caption: Experimental workflow for assessing this compound response.
Caption: Logic for biomarker-based treatment decisions with this compound.
References
- 1. oncoprescribe.com [oncoprescribe.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Potential Biomarkers of Skin Melanoma Resistance to Targeted Therapy—Present State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAF Biomarker | Colorectal Cancer Alliance [colorectalcancer.org]
- 6. jcp.bmj.com [jcp.bmj.com]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Comparison of diagnostic methods for the detection of a BRAF mutation in papillary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Look at HIF-2α Inhibitors in Clear Cell Renal Cell Carcinoma: Casdatifan (AB521) vs. Belzutifan
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent HIF-2α inhibitors, Casdatifan (AB521) and Belzutifan, in the context of clear cell renal cell carcinoma (ccRCC) models. This document synthesizes available preclinical and clinical data to offer an objective overview of their performance, supported by experimental details.
Mechanism of Action: Targeting the HIF-2α Pathway
Preclinical Data
This compound (AB521):
In preclinical studies, this compound has demonstrated potent and selective inhibition of HIF-2α-mediated gene transcription.[2] Oral administration of this compound to mice bearing human ccRCC xenograft tumors resulted in dose-dependent decreases in HIF-2α-associated pharmacodynamic markers and significant tumor regression.[2] Specifically, in A498 and 786-O xenograft models, this compound caused tumor regression at doses of 10, 30, and 100 mg/kg administered orally once daily.[5]
Belzutifan:
Similarly, preclinical models have shown that Belzutifan's predecessor, PT2385, selectively inhibited HIF-2α-dependent gene expression and demonstrated greater antitumor activity compared to the tyrosine kinase inhibitor sunitinib (B231) in patient-derived xenograft models, with a favorable safety profile.[6] Belzutifan itself has shown promising anti-tumor activity in preclinical ccRCC models, which provided the rationale for its clinical development.[3]
Clinical Data
Clinical trial data for this compound is from an ongoing Phase 1/1b study, while Belzutifan has data from a completed Phase 3 trial and has received FDA approval. This difference in developmental stages is crucial when comparing the clinical data.
This compound (AB521) - ARC-20 Trial (Phase 1/1b)
The ARC-20 trial is a Phase 1, open-label, dose-escalation and expansion study evaluating this compound in patients with advanced solid tumors, including a cohort of heavily pretreated ccRCC patients.[7]
Table 1: Summary of Clinical Efficacy of this compound in ccRCC (ARC-20 Trial)
| Dose Cohort | Median Follow-up | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| 50 mg BID | 15 months | 25% | - |
| 50 mg QD | 8 months | 29% | - |
| 100 mg QD | 11 months | 33% (confirmed ORR 25%) | 81.3% |
Data from various presentations of the ARC-20 trial.[7][8][9]
Safety Profile of this compound:
This compound has been generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) include anemia and fatigue.[10] Grade 3 TEAEs related to this compound were reported in 42% of patients in the 100mg cohort, with anemia (36%) and hypoxia (9%) being the most frequent.[11] Importantly, no patients discontinued (B1498344) treatment due to anemia.[11]
Belzutifan - LIFESPARK-005 Trial (Phase 3)
The LIFESPARK-005 trial was a randomized, open-label, Phase 3 study comparing Belzutifan to everolimus (B549166) in patients with advanced ccRCC who had previously received a PD-1/L1 inhibitor and a VEGF-TKI.[12][13]
Table 2: Summary of Clinical Efficacy of Belzutifan vs. Everolimus in ccRCC (LIFESPARK-005 Trial)
| Outcome | Belzutifan (120 mg QD) | Everolimus (10 mg QD) |
| Median Progression-Free Survival (PFS) | 5.6 months | 5.6 months (HR: 0.75) |
| Objective Response Rate (ORR) | 21.9% | 3.5% |
| Complete Response (CR) | 13 patients | 0 patients |
| Median Overall Survival (OS) | 21 months | 17.2 months (not statistically significant) |
Data from the LIFESPARK-005 trial.[12][14]
Safety Profile of Belzutifan:
The most common adverse reactions (≥25% incidence) reported for Belzutifan include decreased hemoglobin, fatigue, musculoskeletal pain, increased creatinine, decreased lymphocytes, increased alanine (B10760859) aminotransferase, decreased sodium, increased potassium, and increased aspartate aminotransferase.
Experimental Protocols
ARC-20 Trial (this compound)
-
Study Design: Phase 1, multicenter, open-label, dose-escalation and dose-expansion study.[10]
-
Patient Population: Adults with solid tumors with ≥1 measurable lesion per RECIST v1.1 and an ECOG performance status of 0 or 1. The dose expansion phase focused on ccRCC patients previously treated with anti-PD-1 therapy and a VEGF-targeting TKI.[10][15]
-
Treatment: this compound administered orally at doses ranging from 20 mg to 200 mg per day.[10]
-
Primary Endpoints: Incidence of dose-limiting toxicities and adverse events.[10]
-
Secondary Endpoints: Objective response rate, plasma concentration, and pharmacokinetics of this compound.[10]
LIFESPARK-005 Trial (Belzutifan)
-
Study Design: Randomized, open-label, Phase 3 trial.[13]
-
Patient Population: Patients with unresectable, locally advanced, or metastatic ccRCC with disease progression after 1-3 prior systemic therapies, including a PD-(L)1 inhibitor and a VEGFR-TKI.[13]
-
Treatment Arms:
-
Primary Endpoints: Progression-free survival (PFS) per RECIST v1.1 by blinded independent central review and overall survival (OS).[13]
-
Secondary Endpoints: Objective response rate (ORR), duration of response, and safety.[13]
Comparative Summary and Future Outlook
Direct, head-to-head comparisons of this compound and Belzutifan are not yet available from clinical trials. Belzutifan is a more mature asset with FDA approval and Phase 3 data, establishing it as a new standard of care in the third-line setting for advanced ccRCC.[16] this compound is an emerging contender with promising early-phase data, suggesting it has the potential to be a future treatment option.[17]
Table 3: High-Level Comparison of this compound and Belzutifan
| Feature | This compound (AB521) | Belzutifan |
| Mechanism of Action | HIF-2α Inhibitor | HIF-2α Inhibitor |
| Development Stage | Phase 1/1b | FDA Approved |
| Key Clinical Trial | ARC-20 | LIFESPARK-005 |
| Reported ORR (ccRCC) | 25-33% (in Phase 1/1b)[7][8] | 21.9% (in Phase 3 vs. Everolimus)[12] |
| Key Safety Signals | Anemia, Hypoxia[11] | Anemia, Fatigue, LFT abnormalities |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. trials.arcusbio.com [trials.arcusbio.com]
- 3. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arcus Biosciences describes discovery, discloses structure of AB-521 | BioWorld [bioworld.com]
- 6. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. urologytimes.com [urologytimes.com]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Arcus Biosciences - First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, this compound, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer [investors.arcusbio.com]
- 12. jkcvhl.com [jkcvhl.com]
- 13. urotoday.com [urotoday.com]
- 14. hif-2-expression-and-metabolic-signaling-require-acss2-in-clear-cell-renal-cell-carcinoma - Ask this paper | Bohrium [bohrium.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. Belzutifan versus Everolimus in Advanced Kidney Cancer: A Commentary on LITESPARK-005 Trial from ESMO 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIF-2α expression and metabolic signaling require ACSS2 in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Casdatifan and Other HIF-2α Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of Casdatifan (AB521) and other prominent Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors, with a primary focus on Belzutifan, the first-in-class agent approved for clinical use. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of publicly available preclinical and clinical data to support further investigation and development in this therapeutic area.
Introduction to HIF-2α Inhibition
Hypoxia-inducible factor-2α (HIF-2α) is a key transcription factor that plays a central role in cellular adaptation to low oxygen levels (hypoxia).[1][2] In certain cancers, such as clear cell renal cell carcinoma (ccRCC), mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the stabilization and accumulation of HIF-2α even in normal oxygen conditions (normoxia).[3][4][5] This constitutive activation of HIF-2α drives the transcription of numerous genes involved in tumor growth, proliferation, angiogenesis, and metastasis, making it a critical therapeutic target.[6][7][8] HIF-2α inhibitors are small molecules designed to bind to the PAS-B domain of the HIF-2α protein, preventing its heterodimerization with HIF-1β (also known as ARNT) and thereby blocking its transcriptional activity.[6][8][9][10]
Comparative Analysis of Leading HIF-2α Inhibitors
This comparison focuses on this compound and Belzutifan, for which the most substantial data is publicly available. Other HIF-2α inhibitors in earlier stages of clinical investigation include NKT-2152 and DFF332.[8][9]
Preclinical Efficacy
Both this compound and Belzutifan have demonstrated potent and selective inhibition of HIF-2α in preclinical models.
This compound (AB521):
-
Mechanism: this compound is a novel, potent, and selective allosteric inhibitor of HIF-2α.[1] It avidly binds to the HIF-2α PAS-B domain, blocking HIF-2α-mediated gene transcription.[11]
-
In Vitro: It has been shown to inhibit HIF-2α-mediated transcription in cancer cells, endothelial cells, and M2-polarized macrophages.[1]
-
In Vivo: In mouse xenograft models of human ccRCC (such as 786-O and A498), orally administered this compound led to dose-dependent decreases in pharmacodynamic markers and significant tumor regression.[1][11][12] It has also shown favorable combination potential with standard-of-care therapies like cabozantinib (B823) (a tyrosine kinase inhibitor) and zimberelimab (an anti-PD-1 antibody).[1]
Belzutifan (MK-6482/PT2977):
-
Mechanism: Belzutifan is a first-in-class, potent, and selective HIF-2α inhibitor.[3][13] It disrupts the heterodimerization of HIF-2α with HIF-1β, thereby inhibiting the transcription of HIF-2α target genes.[5][6]
-
In Vivo: Early preclinical studies with related compounds like PT2385 and PT2399 demonstrated potent anti-tumor activity in ccRCC xenograft models, which correlated with the inhibition of HIF-2α target genes such as VEGF.[14][15]
Clinical Efficacy in Clear Cell Renal Cell Carcinoma (ccRCC)
Clinical trials have established the efficacy of both inhibitors in heavily pretreated patients with advanced ccRCC. The data presented below is collated from separate clinical trials and does not represent a head-to-head comparison.
Table 1: Clinical Efficacy of this compound vs. Belzutifan in Advanced ccRCC
| Metric | This compound (ARC-20 Study, Pooled Analysis) | Belzutifan (LITESPARK-005 Study) |
|---|---|---|
| Patient Population | Heavily pretreated metastatic ccRCC (most ≥2 prior lines) | Advanced ccRCC following PD-1/L1 and VEGF-TKI therapy |
| Objective Response Rate (ORR) | 31% (confirmed)[16][17] | 22.7%[18] |
| Median Progression-Free Survival (mPFS) | 12.2 months[16][17] | 5.6 months[18] |
| Disease Control Rate (DCR) | 81%[16][19] | ~61% (CR+PR+SD)[18] |
| Median Time to Response | 2.8 months[16] | Not explicitly reported |
| Notes | Data from pooled analysis of 121 patients across four dose cohorts.[16][20] At the 100mg Phase 3 dose, the confirmed ORR was 35%.[16] | Compared against Everolimus (ORR 3.5%, mPFS 5.6 months).[18] |
Data for this compound is from the ARC-20 Phase 1/1b study as of August 15, 2025 data cut-off.[20] Data for Belzutifan is from the Phase 3 LITESPARK-005 study.[18]
Pharmacokinetics and Safety Profile
Table 2: Pharmacokinetic and Safety Summary
| Feature | This compound (AB521) | Belzutifan (MK-6482) |
|---|---|---|
| Administration | Oral, once daily[21] | Oral, once daily[5] |
| Half-life | Approx. 18-24 hours[11][22] | Not specified in results |
| PK Profile | Dose-proportional exposure; no evidence of saturable absorption.[11][22] | Saturated drug exposure reported at the approved dose.[11] |
| Common Adverse Events (Grade ≥3) | Anemia (41%), Hypoxia (11%)[17] | Anemia (27%), Hypoxia (16%)[8] |
| Treatment Discontinuation (due to AEs) | 9% (1 patient for anemia, 4 for hypoxia in pooled analysis)[17] | Not specified in results |
This compound's pharmacokinetic profile suggests the potential for deeper and more durable inhibition of the HIF-2α pathway compared to clinical benchmarks.[11][20][21]
Experimental Protocols and Methodologies
Detailed protocols are essential for reproducing and building upon published findings. Below are generalized methodologies for key experiments used in the evaluation of HIF-2α inhibitors.
In Vitro HIF-2α Inhibition Assay (e.g., TR-FRET)
-
Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used to measure the disruption of the HIF-2α/HIF-1β protein-protein interaction.
-
Reagents: Recombinant HIF-2α PAS-B domain tagged with a donor fluorophore (e.g., Terbium) and HIF-1β PAS-B domain tagged with an acceptor fluorophore (e.g., d2).
-
Procedure:
-
Incubate the tagged proteins together in an assay buffer to allow for complex formation.
-
Add the test inhibitor (e.g., this compound) at varying concentrations.
-
After an incubation period, read the plate on a TR-FRET-capable reader.
-
-
Data Analysis: A decrease in the FRET signal indicates inhibition of the protein-protein interaction. Calculate IC50 values from the dose-response curves.
Cell-Based Reporter Gene Assay
-
Principle: To measure the inhibition of HIF-2α transcriptional activity in a cellular context.
-
Cell Line: Use a VHL-deficient ccRCC cell line (e.g., 786-O) that constitutively expresses active HIF-2α.
-
Procedure:
-
Transfect the cells with a reporter plasmid containing a hypoxia-responsive element (HRE) driving the expression of a reporter gene (e.g., luciferase).
-
Treat the transfected cells with the HIF-2α inhibitor at various concentrations.
-
After 24-48 hours, lyse the cells and measure luciferase activity.
-
-
Data Analysis: A reduction in luciferase signal indicates inhibition of HIF-2α transcriptional activity. Determine IC50 values.
In Vivo Tumor Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Procedure:
-
Subcutaneously implant a human ccRCC cell line (e.g., 786-O, A498) into the flank of the mice.[23][24]
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the inhibitor (e.g., this compound) orally, once daily, at predetermined doses.[1]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined size. Efficacy is measured by tumor growth inhibition or regression.[25][26]
Visualizing Pathways and Workflows
HIF-2α Signaling Pathway in VHL-Deficient Cancer
Caption: HIF-2α signaling in normoxia vs. VHL-deficient states and the mechanism of inhibition.
General Experimental Workflow for HIF-2α Inhibitor Evaluation
Caption: A typical preclinical to clinical workflow for developing a novel HIF-2α inhibitor.
References
- 1. This compound (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action for WELIREG® (belzutifan) [welireghcp.com]
- 4. Mechanism of Action for WELIREG® (belzutifan) | von Hippel-Lindau Disease [welireghcp.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Belzutifan? [synapse.patsnap.com]
- 7. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma [mdpi.com]
- 13. Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kidney cancer: HIF-2[alpha] -- a new target in RCC - ProQuest [proquest.com]
- 16. urologytimes.com [urologytimes.com]
- 17. targetedonc.com [targetedonc.com]
- 18. targetedonc.com [targetedonc.com]
- 19. First Clinical Data for Arcus Biosciences' HIF-2a Inhibitor this compound Demonstrates Promising Activity and Tumor Shrinkage in Metastatic Kidney Cancer [synapse.patsnap.com]
- 20. Arcus Biosciences - Arcus Biosciences Presents New Data for its HIF-2a Inhibitor this compound and Discloses First Inflammation Programs at Investor Event [investors.arcusbio.com]
- 21. arcusbio.com [arcusbio.com]
- 22. 56 Clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Confirms Best-in-class Potential of this compound (AB521), a Small Molecule Inhibitor of HIF-2α Being Developed in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 786-O Xenograft Model - Altogen Labs [altogenlabs.com]
- 24. Effects of HIF-1α and HIF2α on Growth and Metabolism of Clear-Cell Renal Cell Carcinoma 786-0 Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hypoxia-inducible factor-2α promotes tumor progression and has crosstalk with Wnt/β-catenin signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Research Portal [iro.uiowa.edu]
A Head-to-Head Comparison of Casdatifan and Sunitinib: An Overview Based on Available Preclinical and Clinical Data
Disclaimer: As of late 2025, a direct head-to-head in vivo preclinical or clinical study comparing Casdatifan and sunitinib (B231) has not been published in the public domain. This guide provides a comparative overview based on currently available, independent data for each compound. This compound is an investigational agent, and its safety and efficacy have not been established by regulatory authorities.[1] Sunitinib is an approved therapy for various cancers.
This document synthesizes available data to offer a comparative perspective for researchers, scientists, and drug development professionals on the mechanisms and anti-tumor activities of this compound, a novel HIF-2α inhibitor, and sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI).
Introduction and Mechanism of Action
This compound and sunitinib represent two distinct therapeutic strategies for targeting cancer. Sunitinib acts broadly by inhibiting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, while this compound offers a highly targeted approach by inhibiting the hypoxia-inducible factor 2-alpha (HIF-2α), a key transcription factor in cancer pathogenesis, particularly in clear cell renal cell carcinoma (ccRCC).[1][2][3]
-
This compound (AB521): An investigational, orally bioavailable small molecule that selectively inhibits HIF-2α.[1][4] In many cancers, particularly ccRCC where the von Hippel-Lindau (VHL) tumor suppressor is inactivated, HIF-2α accumulates abnormally even in the presence of oxygen (a state of "pseudohypoxia").[5] This leads to the transcription of numerous genes that drive tumor growth, proliferation, and angiogenesis.[1][5] this compound is designed to block these downstream effects by directly binding to and inhibiting HIF-2α.[5]
-
Sunitinib: An approved oral multi-targeted TKI. Its primary mechanism involves the potent inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[3][6] Sunitinib also inhibits other RTKs such as KIT, FLT3, and RET, contributing to its direct anti-proliferative effects on tumor cells.[2][3]
Below is a diagram illustrating the distinct signaling pathways targeted by each drug.
References
- 1. arcusbio.com [arcusbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Arcus Biosciences - AdisInsight [adisinsight.springer.com]
- 5. First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, this compound, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer - BioSpace [biospace.com]
- 6. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Casdatifan and Immunotherapy: A Comparative Guide for Researchers
An in-depth analysis of the emerging therapeutic strategy combining HIF-2α inhibition with immune checkpoint blockade in vivo, with a focus on the investigational agent Casdatifan.
The landscape of cancer therapy is increasingly dominated by combination strategies that target multiple, complementary pathways to overcome treatment resistance and enhance anti-tumor efficacy. One such promising approach is the synergistic pairing of this compound, a potent and selective small-molecule inhibitor of hypoxia-inducible factor-2 alpha (HIF-2α), with immunotherapy. This guide provides a comprehensive comparison of this strategy, summarizing available in vivo data, outlining experimental protocols from key clinical trials, and visualizing the underlying biological mechanisms.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable investigational agent that targets HIF-2α, a key transcription factor involved in cellular adaptation to hypoxic conditions. In many cancers, particularly clear cell renal cell carcinoma (ccRCC), genetic alterations, most commonly in the von Hippel-Lindau (VHL) tumor suppressor gene, lead to the stabilization and accumulation of HIF-2α even in normoxic environments. This "pseudo-hypoxia" drives the transcription of numerous genes implicated in tumorigenesis, including those involved in angiogenesis, cell proliferation, and metabolism[1][2]. By binding to a specific pocket in the HIF-2α protein, this compound prevents its dimerization with HIF-1β, thereby inhibiting the transcription of its target genes and ultimately suppressing tumor growth[3].
The Rationale for Combining this compound with Immunotherapy
The tumor microenvironment (TME) is often characterized by hypoxia, which contributes to an immunosuppressive milieu that can render tumors resistant to immune checkpoint inhibitors (ICIs). HIF-2α plays a significant role in orchestrating this immunosuppression through several mechanisms:
-
Upregulation of PD-L1: HIF-2α can directly and indirectly lead to increased expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, which engages the PD-1 receptor on activated T cells, leading to their exhaustion and inactivation[1].
-
Recruitment of Immunosuppressive Cells: HIF-2α signaling can promote the infiltration of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) into the TME, further dampening the anti-tumor immune response.
-
Impaired T-cell Function: Hypoxia and HIF-2α activity can directly impair the function and proliferation of cytotoxic CD8+ T cells, the primary effectors of anti-tumor immunity.
By inhibiting HIF-2α, this compound is hypothesized to reverse these immunosuppressive effects, thereby sensitizing tumors to the action of ICIs. This synergistic interaction is the basis for several ongoing clinical investigations.
In Vivo Preclinical and Clinical Investigations of this compound and Immunotherapy
While specific preclinical in vivo data for this compound in combination with immunotherapy has not been made publicly available in peer-reviewed literature, the principle of combining HIF-2α inhibition with immune checkpoint blockade has been validated in preclinical models with other HIF-2α inhibitors. For instance, studies with the HIF-2α inhibitor belzutifan (B610325) (MK-6482) in combination with anti-PD-1 and anti-CTLA-4 antibodies in a humanized mouse model of renal cell carcinoma demonstrated almost complete tumor regression. This enhanced anti-tumor efficacy was associated with increased T-cell infiltration and activation within the tumor microenvironment.
Clinically, the synergistic potential of this compound and immunotherapy is being actively investigated in two key clinical trials: ARC-20 and eVOLVE-RCC02.
ARC-20: this compound in Combination with Zimberelimab (anti-PD-1)
The ARC-20 study (NCT05536141) is a Phase 1/1b open-label trial evaluating this compound as a monotherapy and in combination with other agents, including the anti-PD-1 antibody zimberelimab, in patients with advanced solid tumors, with a focus on ccRCC[4][5][6][7][8].
eVOLVE-RCC02: this compound in Combination with Volrustomig (anti-PD-1/CTLA-4)
The eVOLVE-RCC02 study (NCT07000149) is a Phase 1b/3 randomized trial evaluating the efficacy and safety of this compound in combination with volrustomig, a bispecific antibody targeting both PD-1 and CTLA-4, as a first-line treatment for advanced ccRCC[1][9][10][11].
Data Presentation
As of the current date, quantitative in vivo data from the combination arms of the ARC-20 and eVOLVE-RCC02 trials have not been publicly released. The tables below summarize the available clinical data for this compound as a monotherapy from the ARC-20 trial, which provides a baseline for its activity.
Table 1: Efficacy of this compound Monotherapy in Pre-treated ccRCC (ARC-20 Trial)
| Dose Cohort | Number of Patients (n) | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| 50 mg BID | - | 25% | 9.7 months |
| 50 mg QD | - | 29% | Not Reached |
| 100 mg QD | 32 | 35% | Not Reached |
| Pooled Analysis | 121 | 31% | 12.2 months |
Data from various press releases and conference presentations. Numbers may vary slightly based on data cutoff dates.
Table 2: Safety Profile of this compound Monotherapy (ARC-20 Trial)
| Adverse Event (Grade ≥3) | 100 mg QD Cohort (n=32) | Pooled Analysis (n=127) |
| Anemia | 25% | 41% |
| Hypoxia | 9% | 11% |
Data from various press releases and conference presentations.
Experimental Protocols
Detailed experimental protocols for the in vivo studies are not fully public. The following are high-level summaries of the clinical trial designs based on publicly available information.
ARC-20 Combination Arm (this compound + Zimberelimab)
-
Study Phase: Phase 1b
-
Patient Population: Patients with first-line ccRCC.
-
Treatment Regimen:
-
This compound: 100 mg administered orally, once daily.
-
Zimberelimab: Administered intravenously.
-
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Objective Response Rate (ORR), Progression-Free Survival (PFS).
eVOLVE-RCC02 (this compound + Volrustomig)
-
Study Phase: Phase 1b/3
-
Patient Population: Patients with previously untreated advanced or metastatic ccRCC.
-
Phase 1b Design: Randomized, 1:1 ratio to two different doses of volrustomig in combination with this compound to determine the recommended Phase 3 dose.
-
Phase 3 Design: Randomized, 1:1:1 to:
-
Arm 1: this compound + Volrustomig (at the recommended Phase 3 dose).
-
Arm 2: Volrustomig monotherapy.
-
Arm 3: Nivolumab + Ipilimumab (standard of care).
-
-
Primary Endpoints: Safety, ORR, PFS, and Overall Survival (OS).
Visualizations
Signaling Pathways
References
- 1. eVOLVE-RCC02 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 2. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Interaction of Hypoxia-Inducible Factor 2-Alpha and Autophagy Mediates Drug Resistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. trials.arcusbio.com [trials.arcusbio.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. NCT05536141 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 8. rarecancers.org.au [rarecancers.org.au]
- 9. A Study to Investigate the Efficacy and Safety of Volrustomig ± this compound vs Nivolumab + Ipilimumab as 1L Treatment for Advanced ccRCC [astrazenecaclinicaltrials.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A Phase Ib/III Randomized, Multicenter, Global Study of Volrustomig plus this compound or Volrustomig Monotherapy versus Nivolumab plus Ipilimumab as First-line Treatment for Participants with Advanced Clear Cell Renal Cell Carcinoma (ccRCC) (eVOLVE-RCC02) | Dana-Farber Cancer Institute [dana-farber.org]
A Comparative Safety Analysis of HIF-2α Inhibitors: Casdatifan and Belzutifan in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on precision oncology. Hypoxia-inducible factor 2α (HIF-2α) has emerged as a critical therapeutic target, particularly in clear cell renal cell carcinoma (ccRCC) and other malignancies. This guide provides a detailed comparison of the safety profiles of two HIF-2α inhibitors: Casdatifan, an investigational agent, and belzutifan (B610325), an approved therapeutic. This analysis is based on available clinical trial data and is intended to inform the research and drug development community.
Mechanism of Action: A Shared Pathway
Both this compound and belzutifan are small-molecule inhibitors of HIF-2α.[1][2] In many cancers, particularly ccRCC, a mutation in the von Hippel-Lindau (VHL) tumor suppressor gene leads to the abnormal stabilization and accumulation of HIF-2α, even in normal oxygen conditions (normoxia).[3] This accumulation drives the transcription of numerous genes involved in tumor growth, proliferation, and the formation of new blood vessels (angiogenesis).[3][4] this compound and belzutifan act by binding to HIF-2α, preventing it from forming a complex with HIF-1β. This inhibition blocks the transcriptional activity of HIF-2α, thereby impeding tumor progression.[2][4]
References
Casdatifan (AB521): A Comparative Analysis of Pharmacodynamic Markers for Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
Casdatifan (AB521) is an investigational, potent, and selective small molecule inhibitor of Hypoxia-Inducible Factor-2 alpha (HIF-2α), a key oncogenic driver in certain cancers, most notably clear cell renal cell carcinoma (ccRCC).[1][2][3] This guide provides a comparative analysis of the pharmacodynamic (PD) markers for this compound's efficacy, supported by available preclinical and clinical data. It aims to offer an objective resource for researchers and drug development professionals evaluating its therapeutic potential against other treatment modalities.
Mechanism of Action: HIF-2α Inhibition
In many ccRCC tumors, a mutation in the von Hippel-Lindau (VHL) gene leads to the abnormal accumulation of HIF-2α, even in normal oxygen conditions (normoxia).[1][2] This accumulation, or "pseudohypoxia," drives the transcription of numerous genes involved in tumor growth, proliferation, angiogenesis, and metastasis.[2][4] this compound is an allosteric inhibitor that binds to the PAS-B domain of HIF-2α, preventing its dimerization with HIF-1β and subsequent transcriptional activity.[1][5] This selective inhibition of HIF-2α, with no activity against HIF-1α, forms the basis of its therapeutic action.[1]
Caption: Mechanism of this compound in ccRCC with VHL mutation.
Key Pharmacodynamic Marker: Serum Erythropoietin (EPO)
The most established peripheral pharmacodynamic marker for HIF-2α inhibition is the level of serum erythropoietin (EPO).[5][6] HIF-2α is a primary regulator of EPO production. Therefore, inhibition of HIF-2α by this compound leads to a dose-dependent reduction in serum EPO levels, providing a direct measure of the drug's biological activity.[5][6][7]
Comparative EPO Suppression: this compound vs. Belzutifan
Clinical data indicates that this compound demonstrates a potent, dose-dependent reduction in EPO. A pharmacokinetic/pharmacodynamic (PK/PD) analysis suggests that a 20 mg daily dose of this compound results in a similar level of EPO suppression as the registered 120 mg daily dose of Belzutifan, another HIF-2α inhibitor.[6][7][8] Due to its dose-proportional pharmacokinetics, the 100 mg daily dose of this compound, selected for further development, achieves plasma levels approximately five times higher than those associated with the benchmark peripheral PD of Belzutifan, suggesting the potential for deeper intra-tumoral HIF-2α inhibition.[6][7][8]
| Drug | Dose | Effect on Serum EPO | Source |
| This compound (AB521) | 20 mg QD | Similar suppression to Belzutifan 120 mg QD | [6][7][8] |
| 100 mg QD | ~5x higher plasma exposure than 20 mg dose | [8] | |
| Belzutifan | 120 mg QD | Benchmark for peripheral PD (EPO suppression) | [6][7] |
Clinical Efficacy and Safety Profile
Initial data from the Phase 1/1b ARC-20 trial in heavily pretreated ccRCC patients has shown promising clinical activity for this compound.[9]
| Efficacy Endpoint | This compound (100 mg daily) | Median Follow-up | Source |
| Objective Response Rate (ORR) | 34.4% | 11 months | [9][10] |
| Disease Control Rate (DCR) | 81.3% | 11 months | [2][9][10] |
The safety profile of this compound has been described as manageable. The most common treatment-emergent adverse events (TEAEs) of Grade 3 or higher are on-target effects related to HIF-2α inhibition.[2][9]
| Grade ≥3 TEAE | Incidence | Management | Source |
| Anemia | 36% | Primarily managed with dose interruptions | [2][9] |
| Hypoxia | 9% | Managed with dose interruptions | [2][9] |
No Grade 4 or 5 TEAEs were observed in the initial cohorts.[9]
Experimental Protocols
Measurement of Serum EPO
Objective: To quantify the in-vivo inhibition of HIF-2α by measuring its downstream effector, EPO.
Methodology:
-
Sample Collection: Whole blood samples are collected from patients at pre-defined time points (e.g., pre-dose, and various time points post-dose) during clinical trials.
-
Sample Processing: Serum is separated from the blood samples by centrifugation.
-
Quantification: Serum EPO concentrations are determined using a validated commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage change in EPO levels from baseline is calculated for each dose level and time point to determine the dose-response relationship.
In Vitro HIF-2α-Mediated Transcription Assay
Objective: To assess the direct inhibitory effect of this compound on HIF-2α transcriptional activity in a cellular context.
Methodology:
-
Cell Line: A human cell line with constitutive HIF-2α activity (e.g., 786-O ccRCC cells) is utilized.
-
Reporter Construct: Cells are transfected with a reporter plasmid containing a hypoxia response element (HRE) driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Lysis and Assay: After a defined incubation period, cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the reporter activity) is calculated to determine the potency of the compound.
Caption: Workflow for key pharmacodynamic experiments.
Future Directions
This compound is currently being evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents like the tyrosine kinase inhibitor cabozantinib (B823) and the anti-PD-1/CTLA-4 bispecific antibody volrustomig.[1][9][11] These studies, including the Phase 3 PEAK-1 trial, will further elucidate the clinical utility of this compound and the role of pharmacodynamic markers in predicting and monitoring treatment response in patients with ccRCC and other solid tumors.[9][12] The favorable pharmacokinetic profile of this compound, which allows for deeper and more sustained inhibition of the HIF-2α pathway compared to current standards of care, positions it as a promising next-generation therapy in this space.[5][6]
References
- 1. This compound (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arcus Biosciences - First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, this compound, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer [investors.arcusbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arcusbio.com [arcusbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 56 Clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Confirms Best-in-class Potential of this compound (AB521), a Small Molecule Inhibitor of HIF-2α Being Developed in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. kcrs.kidneycan.org [kcrs.kidneycan.org]
- 9. urologytimes.com [urologytimes.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Arcus, AstraZeneca partner for renal cancer treatment trial [clinicaltrialsarena.com]
- 12. Arcus Biosciences - Arcus Biosciences Presents New Data for its HIF-2a Inhibitor this compound and Discloses First Inflammation Programs at Investor Event [investors.arcusbio.com]
Erythropoietin (EPO) as a Pharmacodynamic Biomarker for Casdatifan Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Casdatifan and its alternatives, focusing on the use of Erythropoietin (EPO) as a key pharmacodynamic biomarker for assessing target engagement. The information presented is supported by experimental data from clinical trials and detailed methodologies for the cited experiments.
Executive Summary
This compound is a potent and selective oral small-molecule inhibitor of hypoxia-inducible factor-2α (HIF-2α), a key oncogenic driver in clear cell renal cell carcinoma (ccRCC) and other solid tumors.[1] Target engagement of this compound can be effectively monitored by measuring changes in serum EPO levels, a downstream transcriptional target of HIF-2α.[2] Clinical data demonstrates a dose-dependent reduction in EPO upon this compound administration, confirming its on-target activity.[3] This guide compares the EPO response to this compound with the alternative HIF-2α inhibitor, Belzutifan, and provides detailed experimental protocols for researchers.
Mechanism of Action: HIF-2α Inhibition and EPO Regulation
Under normal oxygen conditions (normoxia), HIF-2α is targeted for proteasomal degradation by the von Hippel-Lindau (VHL) tumor suppressor protein. In VHL-deficient tumors, such as ccRCC, HIF-2α accumulates and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of numerous target genes, including EPO, which is involved in red blood cell production.[1] this compound and other HIF-2α inhibitors bind to a pocket in the HIF-2α protein, preventing its heterodimerization with HIF-1β and thereby inhibiting the transcription of its target genes, leading to a reduction in circulating EPO levels.[4]
Quantitative Comparison of EPO Reduction
Clinical studies have demonstrated a robust and dose-dependent reduction in serum EPO levels following treatment with this compound. This on-target effect serves as a reliable pharmacodynamic biomarker for assessing the degree of HIF-2α inhibition.
| Drug | Population | Dose | Mean Maximum EPO Reduction from Baseline | Study |
| This compound | Healthy Volunteers | 10-100 mg (single dose) | Up to 85% | ARC-14[2] |
| Healthy Volunteers | 15, 30, or 50 mg QD (7 days) | Up to 85% | ARC-14[2] | |
| ccRCC Patients | 20-150 mg QD | Up to 80% | ARC-20[2] | |
| Belzutifan | ccRCC Patients | 120 mg QD | Similar suppression to 20 mg this compound | Cross-study comparison[2] |
Table 1: Comparison of Serum EPO Reduction by HIF-2α Inhibitors.
Data from the ARC-20 study indicates that a 100 mg daily dose of this compound provides optimal sustained EPO reduction.[3] Furthermore, a 20 mg daily dose of this compound has been shown to result in a similar level of EPO suppression as the registered 120 mg daily dose of Belzutifan.[2]
Experimental Protocols
Measurement of Serum Erythropoietin (EPO)
The concentration of EPO in human serum is typically quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
1. Sample Collection and Handling:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for at least 2 hours at room temperature or overnight at 4°C.
-
Centrifuge at approximately 1,000 x g for 20 minutes.
-
Aspirate the serum and store it in aliquots at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.[5]
2. ELISA Procedure (General Protocol):
-
Coating: Microtiter plates are pre-coated with a capture antibody specific for human EPO.
-
Sample Incubation: Standards, controls, and patient serum samples are added to the wells and incubated to allow EPO to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody that also recognizes human EPO is added, forming a sandwich complex.
-
Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Reaction: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Stopping Reaction: The reaction is stopped with an acid solution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[6]
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The EPO concentration in the patient samples is determined by interpolating their absorbance values on the standard curve.
Assessment of HIF-2α Target Engagement
While EPO serves as a robust peripheral biomarker, direct assessment of target engagement in tumor tissue can provide further confirmation of drug activity.
1. Quantitative PCR (qPCR) for HIF-2α Target Gene Expression:
-
RNA Extraction: Extract total RNA from tumor biopsy samples (pre- and post-treatment) using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
qPCR: Perform quantitative PCR using primers specific for HIF-2α target genes (e.g., EPO, VEGFA, CCND1).
-
Analysis: Normalize the expression of target genes to a housekeeping gene and compare the expression levels between pre- and post-treatment samples to determine the extent of target gene downregulation.[4]
2. Cellular Thermal Shift Assay (CETSA):
-
CETSA is a biophysical method that can be used to verify target engagement in a cellular context.
-
The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.
-
Cells are treated with the compound of interest, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot or ELISA. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.[7]
Conclusion
Erythropoietin is a highly sensitive and clinically validated pharmacodynamic biomarker for assessing the target engagement of HIF-2α inhibitors like this compound. The dose-dependent reduction in serum EPO levels provides a clear and quantifiable measure of on-target drug activity. This guide provides researchers with the necessary comparative data and experimental protocols to effectively utilize EPO as a biomarker in the preclinical and clinical development of HIF-2α targeted therapies. The presented methodologies for EPO measurement and target engagement assays offer a robust framework for evaluating the efficacy of these novel anti-cancer agents.
References
Comparative Analysis of Casdatifan for Previously Treated Clear Cell Renal Cell Carcinoma
This guide provides a comparative overview of the investigational agent Casdatifan against a current standard of care for the treatment of advanced clear cell renal cell carcinoma (ccRCC) in previously treated patients. The data herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel therapeutic.
This compound (formerly AB521) is an investigational, orally bioavailable small-molecule inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α).[1][2] In ccRCC, dysregulation of the von Hippel-Lindau (VHL) pathway is a near-universal event, leading to the accumulation of HIF-2α and the subsequent transcription of numerous oncogenes that drive tumor growth, proliferation, and angiogenesis.[2][3] By directly targeting HIF-2α, this compound is designed to block this key oncogenic signaling pathway.[1]
The following sections present clinical data from the Phase 1/1b ARC-20 study, detail the experimental protocol, and provide visualizations of the relevant biological pathway and trial workflow. For comparative context, data from the pivotal Phase 3 LITESPARK-005 trial of Belzutifan, an approved HIF-2α inhibitor, is used as a standard of care benchmark, as it was studied in a similar patient population.[4][5]
Quantitative Data Summary
The clinical performance of this compound from the single-arm ARC-20 study is summarized below. For comparison, data from the LITESPARK-005 trial, which evaluated Belzutifan against Everolimus in patients with ccRCC who had progressed after anti-PD-1/L1 and VEGFR TKI therapies, is provided.[4][5]
Table 1: Efficacy in Previously Treated ccRCC
| Endpoint | This compound (ARC-20, 100 mg QD Cohort) | Belzutifan (LITESPARK-005) |
| Population Size | N=31 | N=374 |
| Median Follow-up | 12.4 months | 35.8 months[3] |
| Confirmed Objective Response Rate (ORR) | 35% (95% CI, 19%-55%)[6] | 22.7%[5] |
| Complete Response (CR) | 0%[6] | Not specified |
| Partial Response (PR) | 35%[6] | Not specified |
| Stable Disease (SD) | 48%[6] | Not specified |
| Disease Control Rate (DCR) | 81% (Confirmed responses + SD)[6] | Not specified |
| Median Progression-Free Survival (mPFS) | Not Estimable (NE) (95% CI, 5.7-NE)[6] | 5.6 months[4] |
| Median Time to Response | 2.8 months[6] | 3.8 months[5] |
| Median Duration of Response | Not Reached | 19.5 months[5] |
Note: Cross-trial comparisons should be interpreted with caution due to inherent differences in study design, patient populations, and methodologies.[6]
Table 2: Safety and Tolerability Profile
| Adverse Event (AE) | This compound (ARC-20, 100 mg QD Cohort) | Belzutifan (LITESPARK-005) |
| Any Grade Treatment-Emergent AEs (TEAEs) | 93% (related to study drug)[2] | Not specified |
| Grade ≥3 TEAEs | 41%[2] | Not specified |
| Most Common Grade ≥3 TEAEs | Anemia (17%), Hypoxia (10%)[2] | Anemia, Fatigue[5] |
| AEs Leading to Discontinuation | One patient due to anemia, two due to hypoxia (across all doses)[7] | ~6%[5] |
Experimental Protocols
ARC-20 Phase 1/1b Study (this compound)
The ARC-20 trial (NCT05536141) is a Phase 1, open-label, dose-escalation and expansion study designed to evaluate the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination regimens.[2][8]
-
Study Design : The monotherapy arm utilized a 3+3 dose-escalation design followed by dose-expansion cohorts.[6][9] The primary endpoints for the Phase 1 portion are the incidence of adverse events and dose-limiting toxicities (DLTs).[2] Secondary endpoints include Objective Response Rate (ORR), pharmacokinetics, and pharmacodynamics.[2]
-
Patient Population (Dose-Expansion Monotherapy) : Patients enrolled had histologically confirmed advanced or metastatic ccRCC and must have received prior treatment with both an anti-PD-1/PD-L1 therapy and a VEGFR-targeting TKI.[10] Key inclusion criteria included having at least one measurable lesion per RECIST 1.1 and an ECOG performance status of ≤ 1.[10][11] Patients with prior exposure to a HIF-2α inhibitor were excluded.[11]
-
Intervention : In the dose-expansion cohort detailed in the tables above, patients received this compound 100 mg administered orally once daily.[6]
-
Assessments : Tumor assessments were conducted via imaging scans at baseline and regular intervals during treatment to evaluate response based on RECIST 1.1 criteria. Safety was monitored continuously through the collection of adverse event data.
Visualizations
Signaling Pathway
Caption: Simplified VHL/HIF-2α signaling pathway in ccRCC and the mechanism of action of this compound.
Experimental Workflow
Caption: High-level workflow for the ARC-20 clinical trial's monotherapy expansion cohort.
References
- 1. Arcus Biosciences - Initial Data from the ARC-20 Study of this compound Plus Cabozantinib Showed Nearly Half of Patients with Metastatic Kidney Cancer Had a Confirmed Response [investors.arcusbio.com]
- 2. urotoday.com [urotoday.com]
- 3. urotoday.com [urotoday.com]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. Belzutifan versus Everolimus in Advanced Kidney Cancer: A Commentary on LITESPARK-005 Trial from ESMO 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s202.q4cdn.com [s202.q4cdn.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. onclive.com [onclive.com]
- 10. CareAcross [careacross.com]
- 11. clinicalresearch.com [clinicalresearch.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Casdatifan
As a potent, orally bioavailable allosteric inhibitor of hypoxia-inducible factor (HIF)-2α, Casdatifan is a compound of significant interest in oncological research, particularly for clear cell renal cell carcinoma (ccRCC).[1][2][3] Due to its potential antineoplastic activity and its status as an investigational drug, all handling and disposal procedures must be executed with stringent adherence to safety protocols to minimize exposure and environmental impact.[3][4]
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound and associated waste materials in a laboratory setting. These procedures are based on established best practices for handling potent and hazardous pharmaceutical compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is an active small molecule inhibitor designed to modulate cellular pathways, it must be treated as a hazardous substance.[5] Clinical studies have identified side effects such as anemia and hypoxia, underscoring the need for caution in handling.[6][7][8][9] All personnel handling this compound must be trained on its potential hazards and equipped with the appropriate PPE.
Table 1: Personal Protective Equipment (PPE) for this compound Handling and Disposal
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with ASTM D6978 (or equivalent) rated chemotherapy gloves. | Prevents dermal absorption of the compound. |
| Lab Coat | Disposable, solid-front, back-closing gown made of low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Prevents eye exposure from splashes of solutions or airborne powder particles. |
| Respiratory Protection | For handling powder: A NIOSH-approved N95 respirator or higher (e.g., PAPR) within a chemical fume hood. | Prevents inhalation of fine powder, which can be a primary route of exposure. |
Step-by-Step this compound Disposal Procedure
All waste generated from experiments involving this compound must be segregated, decontaminated where appropriate, and disposed of according to institutional and regulatory guidelines for hazardous pharmaceutical waste.
Step 1: Waste Segregation at the Point of Generation Immediately separate waste into designated, clearly labeled containers. Do not mix this compound waste with general laboratory trash.
-
Solid Waste: Includes unused or expired pure compound, contaminated gloves, disposable lab coats, bench paper, plasticware (pipette tips, tubes), and vials.
-
Action: Place directly into a yellow or other appropriately designated hazardous waste container lined with a heavy-duty plastic bag. This waste is typically destined for incineration.[10]
-
-
Liquid Waste: Includes leftover stock solutions, cell culture media containing this compound, and the first rinse from decontaminating glassware.
-
Action: Collect in a dedicated, sealed, and shatter-proof hazardous liquid waste container. The container must be clearly labeled "Hazardous Waste: this compound" along with the molecular formula (C21H17F4NO3S) and primary hazard (e.g., "Cytotoxic Agent").[1]
-
-
Sharps Waste: Includes needles, syringes, and contaminated glass slides or Pasteur pipettes.
-
Action: Place directly into a puncture-proof sharps container designated for chemotherapy or cytotoxic waste.
-
Step 2: Decontamination of Work Surfaces and Equipment Thoroughly decontaminate all surfaces and non-disposable equipment after handling this compound.
-
Procedure:
-
Prepare a decontamination solution (e.g., a high-pH solution like 10% sodium carbonate, or as specified by your institution's safety office).
-
Wipe down the chemical fume hood, benchtops, balances, and any reusable equipment with the decontamination solution.
-
Follow with a wipe-down using 70% ethanol (B145695) to remove the decontamination solution residue.
-
All wipes used in this process are to be disposed of as solid this compound waste.
-
Step 3: Final Packaging and Labeling for Disposal Properly prepare waste containers for pickup by a licensed hazardous waste management service.
-
Action:
-
Ensure all containers are securely sealed.
-
Check that labels are complete and legible, including the waste stream name, date, and associated hazards.
-
Store the sealed containers in a designated, secure satellite accumulation area until collection.
-
The logical flow of this disposal process is critical for ensuring safety and compliance.
Experimental Protocol: Cell-Based HIF-2α Target Gene Expression Assay
This protocol details a common experiment using this compound to quantify its inhibitory effect on HIF-2α activity in a relevant cancer cell line (e.g., 786-O, a human renal cell adenocarcinoma line with a VHL mutation leading to HIF-2α stabilization).[5]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound by measuring the expression of a known HIF-2α downstream target gene, such as VEGFA.
Methodology:
-
Cell Culture: Culture 786-O cells in appropriate media (e.g., RPMI-1640 + 10% FBS) at 37°C and 5% CO2.
-
Cell Seeding: Seed cells into 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture media to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Aspirate the old media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for 24 hours to allow for changes in gene expression.
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the VEGFA gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of VEGFA for each treatment condition compared to the vehicle control. Plot the dose-response curve and determine the IC50 value.
References
- 1. This compound | C21H17F4NO3S | CID 156859185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arcusbio.com [arcusbio.com]
- 4. Exploring this compound: A Promising Small Molecule in the Fight Against Cancer and its Emerging Patent Landscape [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Arcus Biosciences - Arcus Biosciences Presents New Data for its HIF-2a Inhibitor this compound and Discloses First Inflammation Programs at Investor Event [investors.arcusbio.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
Personal protective equipment for handling Casdatifan
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the laboratory handling of Casdatifan (also known as AB521), an investigational, orally bioavailable allosteric inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α).[1][2][3] Given its status as a potent, investigational antineoplastic agent, all personnel must adhere to strict safety protocols to minimize exposure risk. The following procedures are based on best practices for handling potent pharmaceutical compounds and cytotoxic agents.
Disclaimer: As this compound is an investigational drug, a comprehensive, official Safety Data Sheet (SDS) may not be publicly available. The information herein is compiled from available chemical data, clinical safety findings, and general guidelines for handling hazardous drugs.[4][5][6]
Immediate Safety and Hazard Information
This compound is classified as a potentially hazardous compound due to its cytotoxic and antineoplastic activity.[2][3] The primary risks in a laboratory setting are accidental exposure through inhalation of aerosolized powder, dermal contact, or ingestion. Clinical studies have reported adverse effects in patients, including anemia and hypoxia, highlighting the need for stringent containment.[5][7][8]
Key Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₇F₄NO₃S | PubChem[1] |
| Molecular Weight | 439.4 g/mol | PubChem[1] |
| Appearance | Solid (Assumed) | General for small molecules |
| Storage | Room temperature; may vary. Store under recommended conditions on Certificate of Analysis. | MedChemExpress[2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. Required PPE levels vary by the activity being performed. All PPE should be disposable and is not to be reused.[7]
| Activity | Required PPE |
| Receiving/Storage | Single pair of chemotherapy-tested gloves. |
| Weighing/Compounding (Solid Form) | Primary Engineering Control: Ventilated enclosure (e.g., fume hood, biological safety cabinet).PPE: Double pair of chemotherapy-tested gloves, disposable impermeable gown with tight cuffs, N95 or higher NIOSH-certified respirator, safety goggles, and face shield.[9] |
| Solution Preparation/Handling | Primary Engineering Control: Ventilated enclosure.PPE: Double pair of chemotherapy-tested gloves, disposable impermeable gown with tight cuffs, safety goggles.[9] |
| Waste Disposal / Spill Cleanup | Double pair of heavy-duty chemotherapy-tested gloves, disposable impermeable gown, N95 or higher NIOSH-certified respirator, safety goggles, and face shield.[9] |
Operational Plans: Handling and Procedures
All handling of this compound, particularly in its powdered form, must occur within a designated area and inside a primary engineering control to prevent contamination and exposure.[5][8]
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Wear a single pair of chemotherapy-tested gloves before handling the package.
-
Transport: Move the agent in a sealed, leak-proof secondary container to the designated, secure storage area.
-
Storage: Store as specified by the supplier, away from incompatible materials, in a clearly labeled, restricted-access location.[10][11]
Weighing and Solution Preparation
-
Work Surface: Prepare the work surface within the fume hood or ventilated enclosure by lining it with a disposable, plastic-backed absorbent pad.[9]
-
Don PPE: Wear full PPE for handling solid compounds (double gloves, gown, respirator, eye/face protection).
-
Weighing: Carefully weigh the required amount of this compound powder. The open handling of potent powders is strictly prohibited.[12]
-
Dissolving: Add the solvent (e.g., DMSO) to the vessel containing the powder. Ensure the vessel is capped before vortexing or sonicating to dissolve.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a common laboratory stock solution of this compound.
Materials:
-
This compound (MW: 439.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Ventilated enclosure (fume hood)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 439.4 g/mol * (1000 mg / 1 g) = 4.394 mg
-
Weigh Compound: Following the "Weighing and Solution Preparation" procedure (Section 3), accurately weigh 4.394 mg of this compound into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Ensure Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but check for temperature sensitivity.[1]
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light.[1][13]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Hazardous Pharmaceutical Waste: All unused or expired this compound powder, concentrated stock solutions, and grossly contaminated items (e.g., spill cleanup materials) must be disposed of as hazardous chemical waste.[14]
-
Contaminated Materials: Used PPE (gloves, gowns), empty vials, pipette tips, and labware with trace contamination should be collected separately from regular lab trash.
Disposal Containers and Labeling
-
Primary Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. For potent cytotoxic agents, black RCRA hazardous waste containers are often required.[15]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Cytotoxic").
Disposal Procedure
-
Segregate Waste: Collect all this compound-contaminated waste in the appropriate hazardous waste container at the point of generation.
-
Secure Containers: Keep waste containers closed when not in use.
-
Arrange Pickup: Follow institutional guidelines to arrange for the pickup and disposal of hazardous waste by a licensed contractor.
-
DO NOT dispose of this compound or contaminated materials in regular trash, biohazard bags, or down the drain.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 5. escopharma.com [escopharma.com]
- 6. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 7. pogo.ca [pogo.ca]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. ashp.org [ashp.org]
- 11. swog.org [swog.org]
- 12. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 13. benchchem.com [benchchem.com]
- 14. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 15. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 16. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
